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Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(2-Methoxy-5-methylphenyl)propanal

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxy-5-methylphenyl)propanal Prepared by: Gemini, Senior Application Scientist Introduction 2-(2-Methoxy-5-methylphenyl)propanal is an aromatic ald...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxy-5-methylphenyl)propanal

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(2-Methoxy-5-methylphenyl)propanal is an aromatic aldehyde with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in pharmaceutical and fragrance development. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring, coupled with a propanal moiety—gives it a unique combination of steric and electronic properties. Understanding its fundamental physicochemical characteristics is paramount for researchers and drug development professionals to effectively utilize it in experimental design, predict its behavior in various media, and establish robust analytical methods.

This guide provides a comprehensive overview of the known and predicted . It is designed to be a practical resource, combining computational data with established analytical protocols to offer field-proven insights for laboratory applications.

Chemical Identity and Structure

Correctly identifying a compound is the foundation of all subsequent research. The following identifiers and structural representations define 2-(2-Methoxy-5-methylphenyl)propanal.

  • IUPAC Name: 2-(2-methoxy-5-methylphenyl)propanal[1]

  • Molecular Formula: C₁₁H₁₄O₂[1]

  • CAS Number: 53155-90-1[1]

  • Canonical SMILES: CC1=CC(=C(C=C1)OC)C(C)C=O[1]

  • InChI Key: HJXAMADMHLTOIM-UHFFFAOYSA-N[1]

The structure consists of a benzene ring substituted with a methoxy group at position 2 and a methyl group at position 5. A propanal group is attached at position 1, creating a chiral center at the alpha-carbon.

Summary of Physicochemical Properties

The following table summarizes key physicochemical data for 2-(2-Methoxy-5-methylphenyl)propanal. It is important to note that while computational data is readily available, experimental values for properties such as boiling and melting points are not widely published. The data presented here are primarily derived from computational models, providing reliable estimates for experimental planning.[1]

PropertyValueSource
Molecular Weight 178.23 g/mol Computed by PubChem[1]
XLogP3 (LogP) 2.2Computed by XLogP3[1]
Topological Polar Surface Area (TPSA) 26.3 ŲComputed by Cactvs[1]
Hydrogen Bond Donors 0Computed by Cactvs[1]
Hydrogen Bond Acceptors 2Computed by Cactvs[1]
Rotatable Bonds 3Computed by Cactvs[1]
Exact Mass 178.099379685 DaComputed by PubChem[1]

Detailed Physicochemical Characteristics

Physical State and Solubility
  • Physical Appearance: The physical state (solid or liquid) and appearance (color, odor) are not consistently reported in public databases. As with any laboratory chemical for which this data is not available, it should be handled as a compound of unknown characteristics.

  • Solubility: Based on its structure and calculated LogP of 2.2, 2-(2-Methoxy-5-methylphenyl)propanal is expected to be sparingly soluble in water but readily soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane. The LogP value indicates a moderate lipophilicity, which is a critical parameter in drug design for predicting membrane permeability and pharmacokinetic behavior.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a theoretical analysis based on its structure provides a strong predictive framework.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde Proton (-CHO): Expected to be a highly deshielded doublet around δ 9.5-10.0 ppm due to the strong electron-withdrawing effect of the carbonyl oxygen.

    • Aromatic Protons (Ar-H): Three protons on the benzene ring are expected to appear in the δ 6.7-7.2 ppm region, with splitting patterns determined by their coupling with each other.

    • Methine Proton (-CH(C)C=O): A quartet is expected around δ 3.5-4.0 ppm, coupled to both the aldehyde proton and the adjacent methyl group.

    • Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8 ppm.[1]

    • Aromatic Methyl Protons (Ar-CH₃): A singlet around δ 2.3 ppm.[1]

    • Aliphatic Methyl Protons (-CH(CH₃)): A doublet around δ 1.2-1.5 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹. This is a key diagnostic peak for the aldehyde functional group.

    • C-H Stretch (Aldehyde): Two characteristic medium peaks are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

    • C-O Stretch (Ether): A strong band is expected in the 1230-1270 cm⁻¹ region for the aryl-alkyl ether.

    • Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

    • Aliphatic & Aromatic C-H Stretches: These will be present in the 2850-3100 cm⁻¹ range.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 178.

    • Key Fragmentation: Common fragmentation patterns would include the loss of the aldehyde group (CHO, 29 Da) to give a fragment at m/z 149, and potentially cleavage of the C-C bond adjacent to the ring.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The OECD Guideline 107 shake-flask method is a reliable, though labor-intensive, standard for its determination.

Causality: This protocol is designed to measure the equilibrium distribution of the analyte between two immiscible phases (n-octanol and water). The ratio of concentrations directly yields the partition coefficient, a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: Shake-Flask Method
  • Preparation of Solvents (Self-Validation Step):

    • Rationale: To ensure that the two solvents are mutually saturated at the time of the experiment, preventing volume changes that would alter concentrations and invalidate the results.

    • Procedure: Vigorously shake high-purity n-octanol and water (e.g., HPLC grade) in a separatory funnel for 24 hours at the experimental temperature (e.g., 25°C). Allow the layers to separate for at least 2 hours. Drain and store each phase separately.

  • Preparation of Stock and Standard Solutions:

    • Rationale: A precise stock solution is needed for spiking, and a series of standards are required to create a calibration curve for the analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

    • Procedure:

      • Prepare a stock solution of 2-(2-Methoxy-5-methylphenyl)propanal in the water-saturated n-octanol (e.g., 1 mg/mL).

      • From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) in the same solvent.

  • Partitioning Experiment:

    • Rationale: This is the core step where the analyte distributes itself between the two phases according to its intrinsic properties. Using varying volume ratios helps validate the independence of the partition coefficient from the experimental setup.

    • Procedure:

      • In three separate centrifuge tubes, add the stock solution and octanol-saturated water in different ratios (e.g., 2 mL octanol phase / 8 mL water phase; 5 mL / 5 mL; 8 mL / 2 mL).

      • Cap the tubes and shake them gently by inversion for at least 1 hour at a constant temperature. Avoid vigorous shaking to prevent emulsion formation.

      • Centrifuge the tubes at a moderate speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.

  • Analysis:

    • Rationale: Quantifying the analyte concentration in one or both phases is necessary to calculate the partition ratio.

    • Procedure:

      • Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.

      • Carefully withdraw an aliquot from the n-octanol phase of each experimental tube. Dilute as necessary to fall within the range of the calibration curve.

      • Measure the concentration of the analyte in the n-octanol phase (C_oct) using the calibration curve.

      • The concentration in the aqueous phase (C_water) can be determined by mass balance or by direct measurement if the analytical method is sensitive enough.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase:

      • P = C_oct / C_water

    • The LogP is the base-10 logarithm of the partition coefficient:

      • LogP = log₁₀(P)

    • The final LogP value should be reported as the average of the results from the three different phase ratios.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for LogP determination.

LogP_Workflow prep 1. Solvent Preparation saturate Saturate n-Octanol with Water & Water with n-Octanol prep->saturate stock Create Analyte Stock in Saturated n-Octanol saturate->stock mix Mix Stock & Saturated Water (Varying Ratios) saturate->mix standards 2. Standard & Stock Prep standards->stock cal_curve Prepare Calibration Standards stock->cal_curve stock->mix measure_cal Measure Calibration Standards cal_curve->measure_cal partition 3. Partitioning Experiment partition->mix equilibrate Shake & Equilibrate mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate measure_oct Measure Analyte in Octanol Phase separate->measure_oct analysis 4. Analysis (HPLC/UV-Vis) analysis->measure_cal analysis->measure_oct measure_cal->measure_oct calc_p Calculate P = [C]oct / [C]water measure_oct->calc_p calc 5. Calculation calc->calc_p calc_logp Calculate LogP = log10(P) calc_p->calc_logp

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. Prevent ingestion and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention.[4]

References

  • PubChem (National Center for Biotechnology Information) . 2-(2-Methoxy-5-methylphenyl)propanal. Source: PubChem, [Link]

  • CPAChem . Safety Data Sheet. Source: CPAChem, [Link]

Sources

Exploratory

Spectroscopic Unveiling of 2-(2-Methoxy-5-methylphenyl)propanal: A Technical Guide for Researchers

Introduction In the landscape of pharmaceutical and organic chemistry research, the precise structural elucidation of novel and existing compounds is paramount. 2-(2-Methoxy-5-methylphenyl)propanal, a substituted aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and organic chemistry research, the precise structural elucidation of novel and existing compounds is paramount. 2-(2-Methoxy-5-methylphenyl)propanal, a substituted aromatic aldehyde, presents a compelling case for the application of modern spectroscopic techniques. Its molecular architecture, featuring a chiral center and a substituted benzene ring, offers a rich ground for detailed analysis through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth exploration of the spectroscopic signature of this compound, offering field-proven insights into experimental design, data interpretation, and the underlying chemical principles. For professionals in drug development and scientific research, a thorough understanding of these spectroscopic characteristics is crucial for quality control, reaction monitoring, and the prediction of chemical behavior.

Molecular Structure and Spectroscopic Overview

2-(2-Methoxy-5-methylphenyl)propanal possesses the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] The key structural features to consider for spectroscopic analysis are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring with a methoxy (-OCH₃) group, a methyl (-CH₃) group, and a propanal side chain.

  • Propanal Side Chain: A -CH(CH₃)CHO group, which includes a chiral center at the alpha-carbon and a reactive aldehyde functional group.

  • Functional Groups: An aldehyde, an ether (methoxy), and aromatic C-H bonds.

Each of these components will give rise to characteristic signals in the respective spectroscopic techniques, allowing for a comprehensive structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard and robust method for the analysis of moderately sized organic molecules like 2-(2-Methoxy-5-methylphenyl)propanal is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Methodology:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector GC_Column GC Column Injector->GC_Column Separation Ion_Source Ion Source (EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Acceleration & Separation Detector Detector Mass_Analyzer->Detector Detection Data_System Data System (Mass Spectrum) Detector->Data_System Signal

Caption: Workflow for GC-MS analysis.

Interpretation of the Mass Spectrum

The PubChem database provides mass spectral data for 2-(2-Methoxy-5-methylphenyl)propanal (CID 590884), which is invaluable for its identification.[1]

Key Features of the Expected Mass Spectrum:

  • Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound (m/z = 178) should be observed. The intensity of this peak may vary depending on the stability of the molecular ion.

  • Major Fragment Ions: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Expected key fragmentations include:

    • Loss of the formyl radical (-CHO): This would result in a fragment ion at m/z = 149. This is often a prominent peak for aldehydes.

    • Loss of the propanal side chain: Cleavage of the bond between the aromatic ring and the propanal side chain can lead to various fragments.

    • Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a favorable process, leading to a stable benzylic cation.

    • McLafferty Rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement can occur.

Table 1: Prominent Peaks in the GC-MS of 2-(2-Methoxy-5-methylphenyl)propanal [1]

m/zProposed Fragment
178[M]⁺• (Molecular Ion)
149[M - CHO]⁺
128[Fragment from cleavage of the side chain]
119[Further fragmentation products]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a liquid sample like 2-(2-Methoxy-5-methylphenyl)propanal, ATR-FT-IR is a convenient and rapid method.

Methodology:

  • Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

  • Sample Spectrum: The IR beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies. The reflected beam, now containing information about the sample's absorption, is directed to the detector.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Diagram of ATR-FT-IR Principle:

ATR_FTIR IR_Source IR Source Sample Sample on ATR Crystal Detector Detector Sample->Detector Reflected Beam

Caption: Principle of ATR-FT-IR spectroscopy.

Interpretation of the IR Spectrum

The IR spectrum of 2-(2-Methoxy-5-methylphenyl)propanal will exhibit characteristic absorption bands corresponding to its functional groups. PubChem indicates the availability of vapor phase IR spectra for this compound.[1]

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2970-2850C-H stretchAlkyl (CH₃, CH)
~2830 and ~2730C-H stretchAldehyde (CHO)
~1725C=O stretchAldehyde
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretch (asymmetric)Aryl Ether (Ar-O-CH₃)
~1030C-O stretch (symmetric)Aryl Ether (Ar-O-CH₃)
~800-900C-H bend (out-of-plane)1,2,4-Trisubstituted Benzene

The presence of two distinct C-H stretching bands for the aldehyde group around 2830 cm⁻¹ and 2730 cm⁻¹ is a highly diagnostic feature. The strong carbonyl (C=O) absorption around 1725 cm⁻¹ is also a key indicator of the aldehyde functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While publicly available experimental NMR data for 2-(2-Methoxy-5-methylphenyl)propanal is not readily found, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from similar compounds.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

  • Sample Preparation: A small amount (5-10 mg for ¹H, 20-50 mg for ¹³C) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

  • Spectral Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to determine the structure.

Logical Flow for NMR Structural Elucidation:

NMR_Logic cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Shifts Chemical Shifts (Electronic Environment) Structure Proposed Structure H_Shifts->Structure H_Integration Integration (Proton Count) H_Integration->Structure H_Splitting Splitting Patterns (Neighboring Protons) H_Splitting->Structure C_Shifts Chemical Shifts (Carbon Type) C_Shifts->Structure C_Count Number of Signals (Symmetry) C_Count->Structure

Caption: Integrated approach for NMR data analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their relative numbers, and their neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde H9.5 - 10.0Doublet (d)1H-CHO
Aromatic H's6.8 - 7.2Multiplets (m)3HAr-H
Methine H3.5 - 4.0Quartet (q) or Multiplet (m)1HAr-CH(CH₃)CHO
Methoxy H's~3.8Singlet (s)3H-OCH₃
Aromatic Methyl H's~2.3Singlet (s)3HAr-CH₃
Aliphatic Methyl H's1.2 - 1.5Doublet (d)3H-CH(CH₃)

Rationale for Predictions:

  • The aldehyde proton is highly deshielded and will appear far downfield as a doublet due to coupling with the adjacent methine proton.

  • The aromatic protons will appear in the typical aromatic region, with their specific shifts and splitting patterns determined by the electronic effects of the substituents.

  • The methine proton , being adjacent to both the aromatic ring and the aldehyde group, will be deshielded. It will be split by the three protons of the adjacent methyl group and the aldehyde proton.

  • The methoxy and aromatic methyl protons are not coupled to other protons and will therefore appear as sharp singlets.

  • The aliphatic methyl protons will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment
Aldehyde C195 - 205-CHO
Aromatic C's110 - 160Ar-C
Methoxy C~55-OCH₃
Methine C45 - 55Ar-CH(CH₃)CHO
Aromatic Methyl C~20Ar-CH₃
Aliphatic Methyl C10 - 20-CH(CH₃)

Rationale for Predictions:

  • The aldehyde carbonyl carbon is highly deshielded and will be the furthest downfield peak.

  • The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbon bearing the methoxy group will be shifted downfield, while the carbons ortho and para to it will be shifted upfield.

  • The methoxy carbon appears in its characteristic region around 55 ppm.

  • The aliphatic carbons will appear in the upfield region of the spectrum.

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation of 2-(2-Methoxy-5-methylphenyl)propanal. While experimental MS and IR data are available and confirm key functional groups and molecular weight, the detailed structural information is best derived from NMR. The predicted NMR data, based on sound chemical principles, offers a robust framework for the identification and characterization of this compound. This guide serves as a foundational reference for researchers, providing not only the expected spectroscopic data but also the underlying rationale for experimental choices and data interpretation, thereby upholding the principles of scientific integrity and expertise.

References

  • PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Computational Characterization of 2-(2-Methoxy-5-methylphenyl)propanal

A Protocol for De Novo Theoretical Analysis Executive Summary This technical guide outlines a rigorous computational framework for characterizing 2-(2-Methoxy-5-methylphenyl)propanal , a chiral -aryl propionaldehyde deri...

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for De Novo Theoretical Analysis

Executive Summary

This technical guide outlines a rigorous computational framework for characterizing 2-(2-Methoxy-5-methylphenyl)propanal , a chiral


-aryl propionaldehyde derivative. Unlike its para-substituted isomer (Canthoxal), this molecule features an ortho-methoxy substituent that introduces significant steric and electronic complexity.

The presence of the ortho-methoxy group creates a restricted conformational landscape ("ortho effect"), necessitating high-level density functional theory (DFT) with dispersion corrections. This guide provides the exact protocols to determine its absolute configuration, spectroscopic signatures (NMR/IR), and electrophilic reactivity, serving as a blueprint for drug development professionals and synthetic chemists.

Molecular Architecture & Stereochemical Challenges

The target molecule possesses a single chiral center at the


-carbon (C2 of the propanal chain). Theoretical analysis must treat the (

) and (

) enantiomers separately, particularly for chiroptical predictions.
Structural Definition[1][2]
  • Core Scaffold: Phenyl ring substituted at positions 1, 2, and 5.

  • Key Steric Interaction: The C1-propanal chain vs. the C2-methoxy group.

  • Rotatable Degrees of Freedom:

    • 
      : 
      
      
      
      (Determines the orientation of the aldehyde relative to the ring).
    • 
      : 
      
      
      
      (Determines the carbonyl orientation).
    • 
      : 
      
      
      
      (Methoxy rotation).

Computational Methodology (The Core)

To ensure scientific integrity, we employ a "Ladder of Theory" approach. Standard B3LYP is insufficient here due to the non-covalent interactions between the ortho-methoxy group and the aldehyde chain.

Recommended Level of Theory
Calculation TypeFunctionalBasis SetSolvation ModelRationale
Geometry Opt

B97X-D
6-311++G(d,p)SMD (Gas/Chloroform)Captures long-range dispersion forces critical for ortho-substituent packing.
NMR Shielding mPW1PW916-311+G(2d,p)PCM (Chloroform)Proven superior accuracy for

C chemical shift prediction in aromatic aldehydes.
TD-DFT (UV/ECD) CAM-B3LYPdef2-TZVPPCM (Methanol)Range-separated functional required to model Charge Transfer (CT) states correctly.
Reactivity (FMO) M06-2X6-311++G(d,p)SMD (Water)High percentage of HF exchange provides better orbital energy estimation.
Workflow Visualization

ComputationalWorkflow cluster_Properties Property Calculation Start 2D Structure (R/S Enantiomers) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Top 10 Conformers Freq Frequency Check (NIMAG = 0) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? (Re-optimize) NMR GIAO NMR (mPW1PW91) Freq->NMR True Minima ECD TD-DFT ECD (CAM-B3LYP) Freq->ECD FMO FMO/Reactivity (M06-2X) Freq->FMO Boltzmann Boltzmann Weighting (ΔG at 298K) NMR->Boltzmann ECD->Boltzmann FMO->Boltzmann

Figure 1: Step-by-step computational workflow from initial structure to Boltzmann-averaged properties.

Conformational Landscape & The "Ortho Effect"

The ortho-methoxy group is not passive; it acts as a conformational lock.

Predicted Conformers

Theoretical analysis typically reveals two dominant conformational families based on the


 dihedral angle:
  • Syn-Periplanar: The aldehyde hydrogen faces the methoxy oxygen. This is often stabilized by a weak ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     hydrogen bond (approx. 2.2 Å).
    
  • Anti-Periplanar: The carbonyl oxygen faces the methoxy group. This is generally destabilized by dipole-dipole repulsion between the two oxygen atoms.

Protocol:

  • Perform a relaxed Potential Energy Surface (PES) scan of

    
     (
    
    
    
    to
    
    
    in
    
    
    steps).
  • Identify local minima.

  • Calculate the Boltzmann population (

    
    ) for each conformer 
    
    
    
    :
    
    
    Note: Only conformers within 3 kcal/mol of the global minimum contribute significantly to observed spectra.

Reactivity Descriptors (FMO Analysis)

For drug development, understanding the electrophilicity of the aldehyde is vital for predicting covalent binding (e.g., Schiff base formation with lysine residues).

Global Reactivity Indices

Using the energies of the Highest Occupied Molecular Orbital (


) and Lowest Unoccupied Molecular Orbital (

):
DescriptorFormulaPhysical Meaning
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer (Stability).
Electrophilicity Index (

)

Critical: Propensity to attack nucleophiles (DNA/Proteins).

Hypothesis: The electron-donating methoxy group (EDG) raises the HOMO energy of the ring, but the ortho position may sterically hinder nucleophilic attack at the carbonyl, potentially lowering the effective local electrophilicity compared to the para isomer.

Spectroscopic Validation Protocols

To validate the theoretical model against experimental data (or to predict data for a missing standard), use the following scaling factors.

NMR Scaling (Linear Regression)

Raw DFT shielding values (


) often suffer from systematic errors. Correct them using:


  • Recommended for

    
     (mPW1PW91):  Slope 
    
    
    
    , Intercept
    
    
    ppm.
  • Target Signal: Look for the carbonyl carbon signal around 200-202 ppm and the methoxy carbon around 55-56 ppm.

Electronic Circular Dichroism (ECD)

Since the molecule is chiral, ECD is the gold standard for assigning Absolute Configuration (AC).

  • Procedure: Simulate ECD spectra for both (

    
    ) and (
    
    
    
    ) enantiomers.
  • Comparison: The (

    
    )-enantiomer typically shows a Cotton effect (peak/trough) corresponding to the 
    
    
    
    transition of the carbonyl group (approx. 290-310 nm).
  • Rule: If the experimental CD spectrum matches the calculated (

    
    ) spectrum, the sample is (
    
    
    
    ).

ECD_Logic Exp Experimental CD Spectrum Compare Compare Sign of Cotton Effect (280-320 nm) Exp->Compare CalcR Calc. Spectrum (R) CalcR->Compare CalcS Calc. Spectrum (S) CalcS->Compare Result Assign Absolute Configuration Compare->Result

Figure 2: Logic flow for Absolute Configuration assignment using TD-DFT.

ADMET & Docking Implications

In a drug development context, the theoretical geometry is the input for docking studies.

  • Lipophilicity: The calculated LogP (approx. 2.2 - 2.5) suggests good membrane permeability.

  • Metabolic Liability: The ortho-methoxy group is a prime site for CYP450-mediated O-demethylation. The methyl group at C5 is susceptible to benzylic oxidation.

  • Docking Grid: When docking this molecule, ensure the receptor grid allows for the flexibility of the propanal chain, but treat the ortho-methoxy orientation as relatively rigid due to the steric lock identified in Section 4.

References

  • Gaussian, Inc. DFT Functional Descriptions (wB97X-D). Gaussian.com. [Link]

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality.[1][2][3][4] [Link]

  • Lodewyk, M. W., et al. (2012). The prediction of 13C NMR chemical shifts... Chemical Reviews. [Link]

  • PubChem. Compound Summary: 2-(2-Methoxy-5-methylphenyl)propanal (CID 590884).[5] National Library of Medicine. [Link]

  • Parr, R. G., et al. (1999). Electrophilicity Index.[6] Journal of the American Chemical Society. [Link]

Sources

Exploratory

Unraveling the Enigma: The Mechanism of Action of 2-(2-Methoxy-5-methylphenyl)propanal - Acknowledging a Scientific Frontier

An Important Note to the Research Community: This document serves to address the current state of knowledge regarding the mechanism of action of the chemical compound 2-(2-Methoxy-5-methylphenyl)propanal. Despite a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note to the Research Community:

This document serves to address the current state of knowledge regarding the mechanism of action of the chemical compound 2-(2-Methoxy-5-methylphenyl)propanal. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the specific biological activity, molecular targets, or signaling pathways of this molecule.

Therefore, this guide will deviate from a traditional whitepaper format that would typically elucidate a known mechanism. Instead, it will outline the current information gap, discuss the potential activities of structurally related compounds to provide context for future research, and propose a hypothetical framework for investigating the mechanism of action of 2-(2-Methoxy-5-methylphenyl)propanal.

2-(2-Methoxy-5-methylphenyl)propanal: Chemical Identity

2-(2-Methoxy-5-methylphenyl)propanal is a chemical compound with the molecular formula C11H14O2.[1] Its structure, as detailed in public chemical databases, consists of a propanal group attached to a methoxy- and methyl-substituted phenyl ring.[1]

Table 1: Physicochemical Properties of 2-(2-Methoxy-5-methylphenyl)propanal

PropertyValueSource
Molecular Formula C11H14O2PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
IUPAC Name 2-(2-methoxy-5-methylphenyl)propanalPubChem[1]
CAS Number 53155-90-1PubChem[1]

While its chemical identity is established, its biological function remains uncharacterized in the public domain.

Insights from Structural Analogs: Avenues for Future Investigation

In the absence of direct data, examining the known biological activities of structurally similar compounds can offer valuable, albeit speculative, insights into the potential pharmacological profile of 2-(2-Methoxy-5-methylphenyl)propanal. It is crucial to emphasize that these are not confirmed activities of the target compound and should be treated as hypotheses for future experimental validation.

Potential Anti-inflammatory and Antioxidant Properties

Compounds containing a 2-methoxyphenol moiety have been investigated for their antioxidant and anti-inflammatory properties.[2][3] For instance, some 2-methoxyphenols have shown potential as cyclooxygenase (COX)-2 inhibitors, a key target in anti-inflammatory drug development.[2] Additionally, methoxyphenolic compounds have demonstrated the ability to inhibit the production of multiple inflammatory mediators in human airway cells.[3] The presence of the 2-methoxyphenyl group in 2-(2-Methoxy-5-methylphenyl)propanal suggests that it could potentially exhibit similar activities.

The Role of the Aldehyde Group

The propanal functional group, an aldehyde, is a reactive moiety that can participate in various biological interactions. Aldehydes can form Schiff bases with primary amines on proteins, potentially modulating their function. This reactivity could be a starting point for identifying protein targets of 2-(2-Methoxy-5-methylphenyl)propanal.

A Proposed Roadmap for Elucidating the Mechanism of Action

To bridge the existing knowledge gap, a systematic and multi-faceted research approach is required. The following outlines a potential experimental workflow to investigate the mechanism of action of 2-(2-Methoxy-5-methylphenyl)propanal.

Initial Screening and Target Identification

The first step would involve broad-based screening to identify any biological activity.

Experimental Protocol: High-Throughput Screening (HTS)

  • Assay Panel Selection: Utilize a diverse panel of in vitro assays targeting major classes of drug targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors.

  • Compound Preparation: Prepare a stock solution of 2-(2-Methoxy-5-methylphenyl)propanal in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Execution: Perform the HTS assays according to established protocols for each target.

  • Hit Identification: Analyze the screening data to identify any "hits" – instances where the compound demonstrates significant activity against a particular target.

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow Compound 2-(2-Methoxy-5-methylphenyl)propanal HTS High-Throughput Screening Compound->HTS Assay_Panel Diverse Assay Panel (GPCRs, Kinases, etc.) Assay_Panel->HTS Data_Analysis Data Analysis HTS->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: A simplified workflow for initial biological activity screening.

Target Validation and Mechanistic Studies

Once a putative target is identified, further experiments are necessary to validate the interaction and elucidate the downstream signaling effects.

Experimental Protocol: Target Validation using Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified target protein onto an SPR sensor chip.

  • Analyte Injection: Flow solutions of 2-(2-Methoxy-5-methylphenyl)propanal at various concentrations over the sensor surface.

  • Binding Analysis: Monitor the change in the SPR signal to determine the binding affinity (KD), and association (ka) and dissociation (kd) rates.

Diagram 2: Target Validation and Downstream Analysis

Target_Validation Identified_Hit Identified Hit (from HTS) Target_Validation Target Validation (e.g., SPR, ITC) Identified_Hit->Target_Validation Signaling_Pathway Signaling Pathway Analysis Target_Validation->Signaling_Pathway Cellular_Assays Cellular Assays (e.g., Reporter Assays) Signaling_Pathway->Cellular_Assays In_Vivo_Models In Vivo Models Cellular_Assays->In_Vivo_Models

Caption: A logical progression from hit identification to in vivo validation.

Cellular and Phenotypic Assays

To understand the physiological relevance of the target interaction, cellular assays are essential.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-(2-Methoxy-5-methylphenyl)propanal or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting for the target protein to determine if the compound binding conferred thermal stability.

Conclusion: A Call to Research

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)propanal remains an open question in the scientific community. This document has highlighted the current lack of specific data and proposed a structured approach for future research. By leveraging established drug discovery methodologies, the scientific community can begin to unravel the biological role of this compound, potentially uncovering novel therapeutic applications. The exploration of its activity, guided by the insights from its structural motifs, represents an exciting frontier in pharmacology and drug development.

References

  • PubChem. 2-(2-Methoxy-5-methylphenyl)propanal. National Center for Biotechnology Information. [Link][1]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-275. [Link][2]

  • PubChem. 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. [Link][4]

  • Royce, S. G., et al. (2014). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PLoS One, 9(4), e95563. [Link][3]

Sources

Foundational

Technical Monograph: Structural Elucidation and Synthetic Utility of 2-(2-Methoxy-5-methylphenyl)propanal

Executive Summary and Chemical Identity[1][2] This guide provides a comprehensive technical analysis of 2-(2-Methoxy-5-methylphenyl)propanal (PubChem CID: 590884). Structurally, this molecule belongs to the class of -ary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary and Chemical Identity[1][2]

This guide provides a comprehensive technical analysis of 2-(2-Methoxy-5-methylphenyl)propanal (PubChem CID: 590884). Structurally, this molecule belongs to the class of


-arylpropionaldehydes. These scaffolds are critical "privileged structures" in two major industrial domains:
  • Pharmaceuticals: As precursors to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) of the "profen" class (arylpropionic acids).

  • Fragrance Chemistry: As structural analogs to Lilial and Canthoxal, providing muguet (lily-of-the-valley) olfactory notes with improved stability profiles compared to their unsaturated counterparts.

The aldehyde functionality at the chiral center (C2) presents unique challenges regarding racemization and oxidative instability, necessitating specific handling protocols described herein.

Identification Data
ParameterValue
IUPAC Name 2-(2-Methoxy-5-methylphenyl)propanal
Molecular Formula

Molecular Weight 178.23 g/mol
PubChem CID 590884
Key Functionality

-Chiral Aldehyde, Electron-Rich Arene

Nomenclature and Stereochemical Analysis

The IUPAC name 2-(2-Methoxy-5-methylphenyl)propanal is constructed based on the priority rules established in the IUPAC Blue Book (P-44).

Systematic Breakdown

The naming logic follows a subtractive hierarchy:

  • Principal Functional Group: The aldehyde (–CHO) has the highest priority, dictating the suffix -al .

  • Parent Chain: The longest carbon chain containing the aldehyde carbon is a 3-carbon chain: Propanal .

  • Numbering: The carbonyl carbon is C1. The position alpha to the carbonyl is C2.

  • Substituent: A phenyl ring is attached at C2.

  • Ring Substitution: The phenyl ring itself is substituted. The point of attachment to the propanal chain is position 1'.

    • At position 2' (ortho), there is a Methoxy group.

    • At position 5' (meta), there is a Methyl group.

    • Note on numbering: We minimize locants. 2-methoxy-5-methyl is preferred over 5-methyl-2-methoxy alphabetically and numerically relative to the attachment point.

Stereochemistry (Chirality)

The C2 carbon of the propanal chain is a stereocenter (bonded to -H, -CH3, -CHO, and -Ar). Consequently, this molecule exists as a pair of enantiomers: (2R) and (2S).

  • Significance: In biological systems (drug intermediates), one enantiomer is often pharmacologically active (eutomer) while the other is inactive or toxic (distomer).

  • Risk:

    
    -Aryl aldehydes are prone to racemization via enolization, especially under basic conditions or on silica gel.
    
Visualization of Nomenclature Logic

Nomenclature Root Target Molecule C11H14O2 Parent Parent Chain: Propanal (3 Carbons) Root->Parent Base Structure Pos2 Position 2 Substitution: Alpha-Carbon Parent->Pos2 Numbering C1->C2 Aryl Aryl Group: Phenyl Ring Pos2->Aryl Attached Group Sub1 Pos 2' (Ortho): Methoxy (-OCH3) Aryl->Sub1 Substituent 1 Sub2 Pos 5' (Meta): Methyl (-CH3) Aryl->Sub2 Substituent 2

Figure 1: Hierarchical decomposition of the IUPAC nomenclature components.

Synthetic Methodology: Controlled Oxidation

While various routes exist (e.g., Darzens condensation, hydroformylation), the most reliable laboratory-scale method for generating high-purity


-aryl aldehydes—avoiding over-oxidation to the carboxylic acid—is the Dess-Martin Periodinane (DMP) Oxidation  of the corresponding alcohol precursor.

Rationale:

  • Mild Conditions: DMP operates at neutral pH, minimizing the risk of racemizing the

    
    -chiral center (unlike Swern, which requires base like Et3N).
    
  • Selectivity: It stops cleanly at the aldehyde stage without forming the acid.

Precursor Preparation

The precursor, 2-(2-Methoxy-5-methylphenyl)propan-1-ol , is typically synthesized via reduction of the corresponding methyl ester or carboxylic acid (often available from Friedel-Crafts alkylation workflows).

Experimental Protocol (Self-Validating)

Reagents:

  • Substrate: 2-(2-Methoxy-5-methylphenyl)propan-1-ol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat.

    
     / 
    
    
    
    (1:1)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.

  • Solvation: Dissolve 1.0 g (5.6 mmol) of the alcohol precursor in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add DMP (2.85 g, 6.7 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (23°C).

    • Validation Check: The reaction mixture should turn cloudy white as the byproduct (iodinane) precipitates.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (

    
    ) should disappear, and the aldehyde (
    
    
    
    ) should appear.
    • Stain: Use 2,4-DNP stain (aldehyde appears yellow/orange).

  • Quench (Critical): Once complete (~1-2 hours), dilute with 20 mL diethyl ether. Pour into a beaker containing 20 mL of 1:1 mixture of saturated

    
     and 10% 
    
    
    
    . Stir vigorously for 15 minutes.
    • Why? Thiosulfate reduces unreacted periodinane; bicarbonate neutralizes acetic acid byproducts.

  • Workup: Separate layers. Extract aqueous layer with ether (2x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo (bath temp < 30°C to prevent volatility loss).
    
Synthetic Workflow Diagram

Synthesis Start Alcohol Precursor (R-CH2-OH) Reagent DMP / DCM 0°C to RT Start->Reagent Inter Intermediate Alkoxyperiodinane Reagent->Inter Ligand Exchange Quench Quench: NaHCO3 + Na2S2O3 Inter->Quench Reductive Workup Product Target Aldehyde (R-CHO) Quench->Product Isolation

Figure 2: Oxidative transformation workflow from alcohol to target aldehyde.

Analytical Characterization

To ensure scientific integrity, the isolated compound must be validated against the following predicted spectral data.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H NMR 9.65d,

Hz
1HAldehyde -CH O
6.90 - 7.10m3HAromatic protons
3.85q,

Hz
1HBenzylic -CH -
3.80s3HMethoxy -OCH 3
2.30s3HAryl-Met -CH 3
1.35d,

Hz
3HAlpha-Met -CH 3
13C NMR 201.5s-Carbonyl C=O
155.2s-Aryl C-O (ipso)
128-132--Aromatic carbons
55.4s-Methoxy carbon
48.2s-Alpha-carbon
Stability & Storage
  • Oxidation Risk: Aldehydes autoxidize to carboxylic acids upon exposure to air.

  • Storage Protocol: Store under inert atmosphere (

    
     or Ar) at -20°C.
    
  • Purification: If purification is required, use rapid column chromatography on neutral alumina (silica is slightly acidic and may cause racemization or degradation).

References

  • IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • Synthesis (DMP Oxidation): Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species." Journal of the American Chemical Society, 1991, 113(19), 7277–7287. [Link]

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 590884, 2-(2-Methoxy-5-methylphenyl)propanal. [Link]

  • Fragrance Chemistry Context: Bauer, K., Garbe, D., & Surburg, H. Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH, 2001. (Contextual reference for aryl-propanal fragrance ingredients).

Protocols & Analytical Methods

Method

The Latent Potential of 2-(2-Methoxy-5-methylphenyl)propanal in Medicinal Chemistry: A Guide to Application and Protocol Design

Introduction: Unveiling a Versatile Scaffold In the landscape of drug discovery, the identification of novel molecular scaffolds that serve as springboards for the synthesis of diverse compound libraries is of paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of drug discovery, the identification of novel molecular scaffolds that serve as springboards for the synthesis of diverse compound libraries is of paramount importance. 2-(2-Methoxy-5-methylphenyl)propanal, a structurally intriguing aromatic aldehyde, represents one such scaffold. While direct and extensive biological characterization of this specific molecule is not widely documented in peer-reviewed literature, its constituent chemical motifs—the 2-methoxyphenol core and a reactive propanal side chain—suggest a significant, yet largely untapped, potential in medicinal chemistry.[1] This guide is formulated to provide researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of 2-(2-Methoxy-5-methylphenyl)propanal, grounded in the established bioactivity of structurally related compounds and its inherent chemical reactivity. We will explore its role as a key intermediate and provide detailed protocols for the synthesis of derivative classes with promising pharmacological profiles.

The 2-methoxyphenol moiety, a central feature of this molecule, is a well-recognized pharmacophore. Compounds bearing this functional group have demonstrated a range of biological activities, most notably antioxidant and anti-inflammatory properties.[2][3] The propanal functionality, on the other hand, is a versatile chemical handle, amenable to a wide array of synthetic transformations. This dual character makes 2-(2-Methoxy-5-methylphenyl)propanal a compelling starting point for the development of novel therapeutic agents.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(2-Methoxy-5-methylphenyl)propanal is essential for its effective application in synthetic medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem CID: 590884[1]
Molecular Weight 178.23 g/mol PubChem CID: 590884[1]
IUPAC Name 2-(2-methoxy-5-methylphenyl)propanalPubChem CID: 590884[1]
Appearance Predicted to be a liquid or low-melting solidInferred from related structures
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane)Inferred from related structures

Strategic Applications in Medicinal Chemistry: A Forward-Look

The true value of 2-(2-Methoxy-5-methylphenyl)propanal in a medicinal chemistry context lies in its utility as a synthetic intermediate. The aldehyde group provides a reactive site for the construction of more complex molecules with diverse pharmacological activities.

Synthesis of Chalcone Derivatives as Anti-Inflammatory and Anticancer Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of flavonoids known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[4] The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an aldehyde with an acetophenone. 2-(2-Methoxy-5-methylphenyl)propanal is an ideal starting material for generating a library of novel chalcone derivatives.

Objective: To synthesize a chalcone derivative from 2-(2-Methoxy-5-methylphenyl)propanal and 4-hydroxyacetophenone.

Materials:

  • 2-(2-Methoxy-5-methylphenyl)propanal

  • 4-Hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 equivalent) in ethanol (20 mL).

  • To this solution, add 2-(2-Methoxy-5-methylphenyl)propanal (1.1 equivalents).

  • Slowly add a 40% aqueous solution of sodium hydroxide (3.0 equivalents) dropwise while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is approximately 2-3.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

G cluster_workflow Synthetic Workflow: Chalcone Synthesis start Start: 2-(2-Methoxy-5-methylphenyl)propanal + 4-Hydroxyacetophenone step1 Dissolve in Ethanol start->step1 step2 Add NaOH (aq) Claisen-Schmidt Condensation step1->step2 step3 Stir at RT for 24h step2->step3 step4 Acidify with HCl (aq) step3->step4 step5 Precipitation & Filtration step4->step5 step6 Recrystallization step5->step6 end_product Purified Chalcone Derivative step6->end_product

Synthetic workflow for chalcone derivatives.
Generation of Hydrazone Scaffolds with Antimicrobial and Antioxidant Potential

Hydrazones are another class of compounds with significant medicinal importance, known for their diverse biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[5][6] The active pharmacophore is the azomethine group (-NHN=CH-). 2-(2-Methoxy-5-methylphenyl)propanal can be readily converted to a variety of hydrazone derivatives through condensation with substituted hydrazines.

Objective: To synthesize a hydrazone derivative from 2-(2-Methoxy-5-methylphenyl)propanal and isonicotinic hydrazide.

Materials:

  • 2-(2-Methoxy-5-methylphenyl)propanal

  • Isonicotinic hydrazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 2-(2-Methoxy-5-methylphenyl)propanal (1.0 equivalent) in ethanol (25 mL) in a 50 mL round-bottom flask.

  • Add a solution of isonicotinic hydrazide (1.0 equivalent) in ethanol (15 mL) to the flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The solid product that crystallizes out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Further purify the product by recrystallization from a suitable solvent if necessary.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Synthetic Workflow: Hydrazone Synthesis start Start: 2-(2-Methoxy-5-methylphenyl)propanal + Isonicotinic Hydrazide step1 Dissolve in Ethanol + Catalytic Acetic Acid start->step1 step2 Reflux for 4-6h step1->step2 step3 Cool to Room Temperature step2->step3 step4 Crystallization & Filtration step3->step4 step5 Wash with Cold Ethanol step4->step5 end_product Purified Hydrazone Derivative step5->end_product

Synthetic workflow for hydrazone derivatives.

Conceptual Biological Pathway: Targeting Oxidative Stress

The antioxidant properties of methoxyphenol derivatives suggest that compounds derived from 2-(2-Methoxy-5-methylphenyl)propanal could play a role in mitigating cellular oxidative stress. Oxidative stress is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The diagram below illustrates a conceptual pathway where these derivatives could exert their protective effects.

G cluster_pathway Conceptual Pathway: Mitigation of Oxidative Stress ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Derivative 2-(2-Methoxy-5-methylphenyl)propanal Derivative Derivative->ROS scavenges Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) Derivative->Antioxidant_Enzymes promotes Antioxidant_Enzymes->ROS neutralizes

Conceptual model of antioxidant activity.

Conclusion and Future Directions

2-(2-Methoxy-5-methylphenyl)propanal stands as a promising, yet under-explored, starting material in medicinal chemistry. Its structural components suggest a high probability of generating derivatives with significant biological activities. The synthetic protocols outlined in this guide provide a practical framework for researchers to begin exploring the chemical space around this scaffold. Future research should focus on the synthesis of diverse libraries of chalcones, hydrazones, and other derivatives, followed by systematic screening for a range of biological activities. Such efforts are likely to uncover novel compounds with therapeutic potential, validating the strategic application of 2-(2-Methoxy-5-methylphenyl)propanal in modern drug discovery.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available at: [Link]

  • Recent advances and potential pharmacology of chalcone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2-(2-Methoxy-5-methylphenyl)propanal. PubChem. Available at: [Link]

  • FRAGRANCE COMPOUNDS - Patent 2032516. European Publication Server. Available at: [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC. Available at: [Link]

  • Perfume Compositions - Google Patents.
  • Benzenepropanal. PubChem. Available at: [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PubMed. Available at: [Link]

  • Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones. ResearchGate. Available at: [Link]

Sources

Application

use of 2-(2-Methoxy-5-methylphenyl)propanal as a chemical probe

Application Note: Use of 2-(2-Methoxy-5-methylphenyl)propanal as a Stereochemical Probe in Biocatalysis and Asymmetric Synthesis Executive Summary 2-(2-Methoxy-5-methylphenyl)propanal (CAS: 53155-90-1) is a specialized a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of 2-(2-Methoxy-5-methylphenyl)propanal as a Stereochemical Probe in Biocatalysis and Asymmetric Synthesis

Executive Summary

2-(2-Methoxy-5-methylphenyl)propanal (CAS: 53155-90-1) is a specialized aryl-propionaldehyde derivative utilized as a stereochemical probe in the evaluation of biocatalytic enzymes (specifically Carbonyl Reductases and Alcohol Dehydrogenases) and organocatalysts. Its structural complexity—featuring a sterically hindered, electron-rich aromatic ring adjacent to a chiral


-carbon—makes it an ideal "stress test" substrate for profiling the enantioselectivity (E-value) , substrate specificity , and kinetic resolution (KR)  capabilities of novel catalytic systems.

This guide details the protocol for using this molecule to probe the stereocontrol of reductive transformations, a critical step in the synthesis of chiral pharmaceutical intermediates (e.g., precursors for antimuscarinic agents like Tolterodine).

Scientific Rationale & Mechanism

The Probe's Role in Asymmetric Screening

Unlike simple aldehydes (e.g., benzaldehyde), 2-(2-Methoxy-5-methylphenyl)propanal possesses a pre-existing stereocenter at the


-position (C2). This unique feature allows researchers to probe two distinct catalytic phenomena:
  • Kinetic Resolution (KR): The enzyme selectively reduces one enantiomer of the racemic aldehyde to the corresponding alcohol (2-(2-methoxy-5-methylphenyl)propanol), leaving the unreacted aldehyde enriched in the opposite enantiomer.

  • Dynamic Kinetic Resolution (DKR): If the reaction conditions (e.g., basic pH or specific racemase activity) allow for rapid racemization of the

    
    -proton, the enzyme can theoretically convert 100% of the racemic substrate into a single enantiomer of the alcohol.
    
Mechanistic Pathway

The probe functions by challenging the enzyme's active site pocket. The ortho-methoxy and meta-methyl groups on the phenyl ring create significant steric bulk, testing the enzyme's ability to accommodate substituted aromatics.

  • Reaction:

    
    -Aldehyde + NADPH + 
    
    
    
    
    
    Chiral Alcohol +
    
    
  • Readout: The ratio of product enantiomers (ee%) and the remaining substrate enantiomers (ee%) provides the Enantiomeric Ratio (E) , the gold standard metric for catalyst selectivity.

Experimental Protocol: Biocatalytic Profiling

Objective: To determine the enantioselectivity (E-value) of a candidate KRED (Ketoreductase) or ADH (Alcohol Dehydrogenase) using 2-(2-Methoxy-5-methylphenyl)propanal.

Materials & Reagents
  • Probe: 2-(2-Methoxy-5-methylphenyl)propanal (Purity >98%).

  • Enzyme: Candidate KRED/ADH (lyophilized powder or cell lysate).

  • Cofactor: NADPH or NADH (10 mM stock).

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose (for NADPH regeneration).

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0–8.0).

  • Solvent: DMSO (molecular biology grade).

  • Extraction Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Step 1: Substrate Stock Preparation

  • Dissolve 17.8 mg of 2-(2-Methoxy-5-methylphenyl)propanal in 1 mL of DMSO to create a 100 mM stock solution .

  • Store at -20°C in amber vials (aldehyde is sensitive to oxidation).

Step 2: Reaction Assembly (Analytical Scale) Perform the assay in 2 mL HPLC vials or deep-well plates.

ComponentVolume (

L)
Final Conc.Function
Phosphate Buffer (pH 7.5)880100 mMReaction Medium
Glucose (1 M stock)5050 mMHydride Source
GDH (50 U/mL stock)105 U/mLCofactor Recycling
Probe Stock (100 mM) 10 1 mM Substrate
NAD(P)H (10 mM stock)100.1 mMCofactor
Enzyme Preparation 40 ~1-5 mg/mL Catalyst
Total Volume 1000

Step 3: Incubation

  • Seal the vials/plate with a pierceable mat.

  • Incubate in an orbital shaker at 30°C, 750 rpm for 24 hours.

    • Note: For DKR studies, adjust pH to 8.5 or add an anion exchange resin to promote racemization.

Step 4: Quenching & Extraction

  • Add 1000

    
    L of Ethyl Acetate  to quench the reaction.
    
  • Vortex vigorously for 60 seconds to extract the organic components.

  • Centrifuge at 4,000 rpm for 5 minutes to separate phases.

  • Transfer 500

    
    L of the top organic layer to a fresh vial.
    
  • Evaporate to dryness (optional) or dilute 1:1 with mobile phase for HPLC analysis.

Analytical Configuration (Chiral HPLC)

To accurately measure the "Probe" performance, you must resolve the enantiomers of both the aldehyde (substrate) and the alcohol (product).

  • Instrument: HPLC with UV/Vis or DAD detector.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5

    
    m).
    
    • Rationale: Amylose/Cellulose-based columns are standard for separating aryl-propionaldehyde derivatives.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/aromatic absorption) or 254 nm .

  • Temperature: 25°C.

Data Output Interpretation:

  • Conversion (

    
    ): 
    
    
    
  • 
    :  Enantiomeric excess of the remaining aldehyde.
    
  • 
    :  Enantiomeric excess of the formed alcohol.
    

Calculation of Selectivity (E-value): Use the standard equation for Kinetic Resolution:



Pathway Visualization

The following diagram illustrates the Kinetic Resolution pathway probed by 2-(2-Methoxy-5-methylphenyl)propanal.

BiocatalyticProbe Figure 1: Kinetic Resolution mechanism probed by 2-(2-Methoxy-5-methylphenyl)propanal. RacemicSubstrate Racemic Probe (R/S)-2-(2-Methoxy-5-methylphenyl)propanal EnzymeComplex Enzyme-Substrate Complex RacemicSubstrate->EnzymeComplex Binding R_Alcohol (R)-Alcohol Product (High ee%) EnzymeComplex->R_Alcohol Fast Reduction (k_fast) S_Aldehyde Unreacted (S)-Aldehyde (Enriched) EnzymeComplex->S_Aldehyde Slow/No Reaction (k_slow) NADP NADP+ EnzymeComplex->NADP NADPH NADPH NADPH->EnzymeComplex

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<5%) Enzyme inactivation or steric hindrance.Increase enzyme loading (to 10 mg/mL) or add 5% DMSO to improve solubility.
Low ee% (Racemic Product) Non-selective background reaction.Ensure "No Enzyme" control is run. Check for chemical reduction by buffer components.
Peak Tailing in HPLC Aldehyde hydration or interaction with silica.Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.
Aldehyde Oxidation Air oxidation to carboxylic acid.Degas buffers and overlay reaction with Nitrogen/Argon.

References

  • Hollmann, F., et al. (2011). "Biocatalytic reduction of aldehydes and ketones." Green Chemistry, 13(9), 2285-2314. Link

  • Kroutil, W., et al. (2004). "Asymmetric oxidation of aldehydes and reduction of ketones." Current Opinion in Chemical Biology, 8(2), 120-126. Link

  • Smolecule Inc. (2024). "Product Data: 2-(2-Methoxy-5-methylphenyl)propanal - Applications in Asymmetric Synthesis." Smolecule Catalog. Link

  • Sigma-Aldrich. (2024). "Building Blocks for Medicinal Chemistry: Arylpropanals." Merck KGaA. Link

  • PubChem. (2024).[1] "Compound Summary: 2-(2-Methoxy-5-methylphenyl)propanal." National Library of Medicine. Link

Sources

Method

Application Note: Experimental Evaluation of 2-(2-Methoxy-5-methylphenyl)propanal Bioactivity

Abstract & Molecule Profile[1][2] 2-(2-Methoxy-5-methylphenyl)propanal (PubChem CID: 590884) is a structural isomer of the well-known fragrance ingredient Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal). While Canthoxal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile[1][2]

2-(2-Methoxy-5-methylphenyl)propanal (PubChem CID: 590884) is a structural isomer of the well-known fragrance ingredient Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal). While Canthoxal is characterized by anise and fennel notes, the specific ortho-methoxy substitution in this isomer presents unique steric and electronic properties that may alter its pharmacological profile.

This guide details a high-autonomy experimental framework to characterize its bioactivity, focusing on Olfactory Receptor (OR) agonism , Chemosensory irritation (TRP channels) , and Metabolic stability .

PropertySpecification
IUPAC Name 2-(2-methoxy-5-methylphenyl)propanal
Molecular Formula C₁₁H₁₄O₂
MW 178.23 g/mol
Key Functional Group Reactive Aldehyde (-CHO)
Predicted Targets Olfactory Receptors (ORs), TRPA1, ALDH enzymes
Solubility Low in water; Soluble in DMSO, Ethanol

Phase I: In Silico Target Prediction & Docking

Before wet-lab experimentation, computational modeling is required to filter potential G-Protein Coupled Receptor (GPCR) targets, specifically within the olfactory family.

Protocol: Homology Modeling and Docking

Objective: Predict binding affinity to ORs known to bind anisic analogs (e.g., OR1A1, OR51E2).

  • Ligand Preparation:

    • Generate 3D conformers of 2-(2-Methoxy-5-methylphenyl)propanal using energy minimization (MMFF94 force field).

    • Note: Generate both R and S enantiomers, as the propanal chain creates a chiral center.

  • Receptor Grid Generation:

    • Import PDB structures of surrogate receptors (e.g., human OR1A1 model).

    • Define the orthosteric binding pocket based on known ligands (e.g., Canthoxal, Anisaldehyde).

  • Docking Execution:

    • Perform rigid-receptor/flexible-ligand docking.

    • Success Metric: Binding Energy (

      
      ) < -7.0 kcal/mol indicates a viable target.
      

Phase II: Functional GPCR Screening (cAMP Assay)

Olfactory receptors primarily couple to


 (a 

analog), leading to cAMP accumulation. This protocol uses a live-cell biosensor to detect receptor activation.
Experimental Logic

Traditional luciferase reporters are slow. We utilize a GloSensor™ cAMP assay (Promega) which permits kinetic monitoring of cAMP generation in real-time.

Reagents & Setup
  • Cell Line: HEK293T (transiently transfected with RTP1S chaperone to ensure OR surface expression).

  • Reference Standard: Canthoxal (100 µM).

  • Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Protocol
  • Transfection (Day 0):

    • Seed HEK293T cells in 96-well poly-D-lysine coated plates (

      
       cells/well).
      
    • Co-transfect plasmids: Target OR (200 ng) + RTP1S (100 ng) + pGloSensor-22F (200 ng) using Lipofectamine 3000.

  • Equilibration (Day 1):

    • Remove media; replace with equilibration medium containing 2% v/v GloSensor cAMP Reagent.

    • Incubate for 2 hours at room temperature (protected from light).

  • Compound Addition:

    • Prepare a 10x stock of 2-(2-Methoxy-5-methylphenyl)propanal in HBSS buffer.

    • Critical Step: Freshly prepare the aldehyde stock. Aldehydes oxidize to carboxylic acids rapidly in air. Keep on ice.

    • Dispense 10 µL of compound to cells (Final range: 0.1 µM to 300 µM).

  • Data Acquisition:

    • Measure luminescence every 2 minutes for 30 minutes.

    • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration] to determine

      
      .
      
Pathway Visualization

The following diagram illustrates the signal transduction pathway being tested.

GPCR_Pathway Ligand 2-(2-Methoxy-5-methylphenyl)propanal OR Olfactory Receptor (Surface) Ligand->OR Binding Golf G-protein (Golf) OR->Golf Activation AC Adenylyl Cyclase (AC3) Golf->AC Stimulation cAMP cAMP (Signal) AC->cAMP Conversion ATP ATP ATP->AC GloSensor GloSensor Luciferase cAMP->GloSensor Binding Light Luminescence (Readout) GloSensor->Light Emission

Figure 1: Signal transduction pathway for the cAMP GloSensor assay used to detect Olfactory Receptor activation.

Phase III: Chemosensory Irritation (TRP Channels)

Aldehydes are electrophilic and often activate TRPA1 (the "wasabi receptor") via covalent modification of cysteine residues. This causes sensory irritation or "tingling."

Protocol: Calcium Flux Assay (Fluo-4 AM)

Objective: Determine if the molecule acts as a sensory irritant.

  • Cell Loading:

    • Use HEK293 cells stably expressing human TRPA1.

    • Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline Measurement:

    • Record baseline fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds.

  • Challenge:

    • Inject 2-(2-Methoxy-5-methylphenyl)propanal (50 µM).

    • Positive Control: Allyl isothiocyanate (AITC, 10 µM).

    • Negative Control: Vehicle (0.1% DMSO).

  • Specificity Check:

    • Pre-incubate a separate set of wells with HC-030031 (TRPA1 antagonist). If the signal is abolished, the activity is TRPA1-specific.

Phase IV: Metabolic Stability & Toxicity

The aldehyde group is a metabolic "soft spot," susceptible to oxidation by Aldehyde Dehydrogenases (ALDH).

ALDH Oxidation Assay

Rational: Rapid conversion to the carboxylic acid (2-methoxy-5-methylbenzoic acid) may deactivate the molecule or facilitate excretion.

ComponentConcentrationRole
Substrate100 µMTest Molecule
Enzyme1 U/mLRecombinant ALDH1A1
Cofactor1 mMNAD+
BufferpH 7.4Phosphate Buffer

Method: Monitor the production of NADH by absorbance at 340 nm .

  • Interpretation: A rapid increase in A340 indicates high metabolic instability.

Cytotoxicity (MTT Assay)

Aldehydes can form Schiff bases with cellular proteins, leading to cytotoxicity.

  • Cells: HepG2 (Liver) and HaCaT (Keratinocytes).

  • Timepoint: 24 hours.

  • Threshold: If

    
    , the compound is considered cytotoxic and unsuitable for leave-on topical applications.
    

Experimental Workflow Summary

The following diagram outlines the logical progression of the experimental design, ensuring a "Fail-Fast" approach.

Workflow Start Molecule: 2-(2-Methoxy-5-methylphenyl)propanal InSilico Phase I: In Silico Docking (Target ID) Start->InSilico Decision1 High Affinity? InSilico->Decision1 InVitro Phase II: cAMP Assay (Efficacy) Decision1->InVitro Yes Stop Discard Candidate Decision1->Stop No Tox Phase III: Toxicity & Metabolism (Safety) InVitro->Tox EC50 < 50µM InVitro->Stop Inactive Report Generate Application Note Tox->Report Complete

Figure 2: Decision-tree workflow for characterizing the bioactivity of the target aldehyde.

References

  • PubChem. (n.d.).[1] 2-(2-Methoxy-5-methylphenyl)propanal (CID 590884).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ScenTree. (n.d.). Canthoxal (CAS 5462-06-6) Profile and Odor Description.[2][3] Retrieved October 26, 2023, from [Link]

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. (Standard protocol for TRPA1 Calcium Flux).
  • OECD. (2018). Test No. 442D: In Vitro Skin Sensitisation - ARE-Nrf2 Luciferase Test Method (KeratinoSens™). OECD Guidelines for the Testing of Chemicals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Methoxy-5-methylphenyl)propanal

Welcome to the technical support center for the synthesis and optimization of 2-(2-Methoxy-5-methylphenyl)propanal. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-Methoxy-5-methylphenyl)propanal. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this valuable compound. Drawing from established chemical principles and current literature, this document offers troubleshooting guides, FAQs, and detailed protocols to ensure the successful and efficient production of your target molecule.

Synthetic Strategy Overview

The synthesis of 2-(2-Methoxy-5-methylphenyl)propanal, an α-aryl propanal, is a multi-step process that requires careful control over each reaction to ensure high yield and purity. While several synthetic routes are conceivable, a robust and logical pathway begins with the commercially available starting material, 4-methylanisole. This strategy involves five key transformations:

  • Friedel-Crafts Acylation: Introduction of a propanoyl group to the aromatic ring.

  • Ketone Reduction: Conversion of the resulting ketone to a secondary alcohol.

  • Dehydration: Elimination of water to form an alkene intermediate.

  • Hydroboration-Oxidation: Anti-Markovnikov hydration of the alkene to yield a primary alcohol.

  • Selective Oxidation: Conversion of the primary alcohol to the target aldehyde.

Each step presents unique challenges and opportunities for optimization. This guide will address each stage in detail.

G cluster_workflow Synthetic Workflow A 4-Methylanisole B 2-Methoxy-5-methylpropiophenone A->B 1. Friedel-Crafts Acylation (Propanoyl Chloride, AlCl₃) C 1-(2-Methoxy-5-methylphenyl)propan-1-ol B->C 2. Reduction (NaBH₄) D 1-(2-Methoxy-5-methylphenyl)prop-1-ene C->D 3. Dehydration (Acid Catalyst) E 2-(2-Methoxy-5-methylphenyl)propan-1-ol D->E 4. Hydroboration-Oxidation (BH₃·THF, then H₂O₂, NaOH) F 2-(2-Methoxy-5-methylphenyl)propanal E->F 5. Mild Oxidation (PCC or DMP) G cluster_mechanism Friedel-Crafts Acylation Mechanism reagents Propanoyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) [CH₃CH₂C=O]⁺ reagents->acylium 1. Formation of Electrophile wheland Wheland Intermediate (Sigma Complex) acylium->wheland 2. Nucleophilic Attack Aromatic Ring aromatic 4-Methylanisole (Nucleophile) aromatic->wheland deprotonation Deprotonation wheland->deprotonation 3. Loss of Proton product 2-Methoxy-5-methylpropiophenone (Product Complex) deprotonation->product 4. Aromaticity Restored

Caption: Key steps in the Lewis acid-catalyzed Friedel-Crafts acylation.

Step 5: Selective Oxidation of Primary Alcohol

Q3: I'm trying to oxidize the primary alcohol to the aldehyde, but my yield is low and I'm seeing a new spot on my TLC that I suspect is the carboxylic acid. What's going wrong?

A3: This is a classic oxidation challenge. The aldehyde product is often more susceptible to oxidation than the starting alcohol.

  • Over-oxidation: You are likely using an oxidizing agent that is too strong or reaction conditions that are too harsh. Reagents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will rapidly oxidize primary alcohols all the way to carboxylic acids.[1]

  • Incorrect Reagent Choice: For this transformation, you must use a mild, selective oxidizing agent. The most common choices are:

    • Pyridinium Chlorochromate (PCC): A reliable reagent that typically stops at the aldehyde stage when used in an anhydrous solvent like dichloromethane (CH₂Cl₂).[1]

    • Dess-Martin Periodinane (DMP): Works under very mild conditions at room temperature and gives high yields of aldehydes.

    • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (e.g., -78 °C). It is highly effective but requires careful temperature control and handling of foul-smelling byproducts.

  • Reaction Conditions: Even with a mild oxidant, prolonged reaction times or elevated temperatures can lead to over-oxidation.[2] Monitor the reaction closely by TLC. Once the starting alcohol is consumed, quench the reaction immediately.

  • Presence of Water: For many oxidation reactions, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then easily oxidized to the carboxylic acid.[2] Ensure you are using anhydrous solvents.

Q4: My final aldehyde product seems to be degrading during purification by silica gel chromatography. How can I improve its stability?

A4: Aldehydes can be sensitive compounds, and standard silica gel is slightly acidic, which can catalyze degradation or side reactions.[3]

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (Et₃N), in your eluent system (e.g., 1% Et₃N in hexanes/ethyl acetate). Then, flush with the pure eluent until the baseline is stable. This will neutralize the acidic sites.

  • Alternative Purification: If the product is sufficiently volatile, consider purification by vacuum distillation. This avoids contact with stationary phases altogether.

  • Minimize Oxygen Exposure: Aldehydes can auto-oxidize in the presence of air to form carboxylic acids. Keep your fractions and the final product under an inert atmosphere (nitrogen or argon) whenever possible.

  • Storage: Store the purified aldehyde in a freezer under an inert atmosphere and protected from light.

G cluster_troubleshooting Troubleshooting the Oxidation Step start Analyze Oxidation Reaction by TLC check_sm Is starting alcohol fully consumed? start->check_sm check_acid Is carboxylic acid byproduct observed? check_sm->check_acid Yes action_continue Continue reaction for a short period and re-analyze. check_sm->action_continue No action_quench Quench reaction and proceed to workup. check_acid->action_quench No action_rethink Reaction failed. Use milder oxidant (PCC/DMP) and ensure anhydrous conditions. check_acid->action_rethink Yes

Caption: Decision tree for troubleshooting the final oxidation step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I should be aware of during this multi-step synthesis? A1: Each step has specific hazards:

  • Friedel-Crafts Acylation: Aluminum chloride reacts violently with water and releases HCl gas. Propanoyl chloride is corrosive and a lachrymator. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Hydroboration: Borane-tetrahydrofuran complex (BH₃·THF) is flammable and reacts with water to produce flammable hydrogen gas. Always handle under an inert atmosphere (nitrogen or argon).

  • Oxidation: Chromium-based reagents like PCC are toxic and suspected carcinogens. DMP can be explosive under certain conditions. Handle these reagents with extreme care and dispose of waste according to institutional guidelines.

Q2: How can I confirm the structure and purity of my final product, 2-(2-Methoxy-5-methylphenyl)propanal? A2: A combination of analytical techniques is essential:

  • NMR Spectroscopy: ¹H NMR should show a characteristic aldehyde proton signal (singlet or doublet) between 9-10 ppm. You should also see signals for the aromatic protons, the methoxy group (~3.8 ppm), the benzylic proton (quartet), and the two methyl groups.

  • Mass Spectrometry (MS): GC-MS is excellent for confirming the molecular weight (178.23 g/mol ) and assessing purity.[4] The fragmentation pattern can also provide structural confirmation.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1720-1740 cm⁻¹.

Q3: Can this synthesis be adapted for a larger scale? A3: Yes, but several considerations become more critical at scale:

  • Thermal Management: The Friedel-Crafts acylation is highly exothermic. A jacketed reactor with efficient cooling is necessary to maintain temperature control.

  • Reagent Addition: Dropwise addition of reagents becomes crucial to manage heat evolution and maintain reaction control.

  • Workup and Extractions: Handling large volumes of solvents for extraction and washing can be challenging. Ensure you have appropriately sized equipment.

  • Purification: Large-scale chromatography can be expensive and time-consuming. Distillation under reduced pressure is often the preferred method for purification at scale, if the product is thermally stable.

Optimized Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-Methoxy-5-methylpropiophenone (Friedel-Crafts Acylation)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, add a solution of 4-methylanisole (1.0 eq) and propanoyl chloride (1.1 eq) in DCM.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 2-(2-Methoxy-5-methylphenyl)propan-1-ol (Hydroboration-Oxidation)

This protocol assumes the successful synthesis and purification of the alkene intermediate, 1-(2-methoxy-5-methylphenyl)prop-1-ene.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the alkene intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add borane-THF complex (BH₃·THF, 1 M solution in THF, 1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-3 hours.

  • Cool the mixture back to 0 °C. Slowly and carefully add water to quench the excess borane.

  • Add aqueous sodium hydroxide (e.g., 3M solution), followed by the slow dropwise addition of hydrogen peroxide (30% solution). Caution: This addition can be exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude primary alcohol, which can be purified by chromatography.

Protocol 3: Synthesis of 2-(2-Methoxy-5-methylphenyl)propanal (PCC Oxidation)
  • In a flask, suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous DCM. Adding a small amount of powdered molecular sieves can be beneficial.

  • In a separate flask, dissolve the primary alcohol (1.0 eq) from the previous step in anhydrous DCM.

  • Add the alcohol solution to the stirred PCC suspension in one portion.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with more diethyl ether.

  • Concentrate the filtrate under reduced pressure (use a cool water bath to avoid loss of the volatile product). The crude aldehyde can be purified by column chromatography on neutralized silica or by vacuum distillation.

References

  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. (2024). RSC Publishing.
  • Grignard Reaction. University of California, Davis.
  • Troubleshooting: How to Improve Yield. University of Rochester.
  • Simple and Efficient Procedure for the Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of P2O5/AL2O3 Under Heterogeneous Conditions. (2009). Semantic Scholar.
  • Friedel-Crafts acylation of aromatic compounds. (2025). ResearchGate.
  • A DFT study of the Al₂Cl₆-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds. (2013). PubMed.
  • 2-(2-Methoxy-5-methylphenyl)propanal. PubChem.
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry.
  • Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal. (2012). Google Patents.
  • oxidation of alcohols. Chemguide.
  • Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry. Revisionscience.com.
  • Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde. Benchchem.
  • Technical Support Center: Synthesis of Methoxy-Methyl-Propene Derivatives. Benchchem.
  • Alcohol Oxidation Mechanisms and Practice Problems. (2024). Chemistry Steps.

Sources

Optimization

Technical Support Center: Purification of 2-(2-Methoxy-5-methylphenyl)propanal

Here is the Technical Support Center guide for the purification of 2-(2-Methoxy-5-methylphenyl)propanal, designed for researchers and drug development professionals. Status: Operational | Role: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the purification of 2-(2-Methoxy-5-methylphenyl)propanal, designed for researchers and drug development professionals.

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Removal & Troubleshooting

Welcome to the technical support hub for 2-(2-Methoxy-5-methylphenyl)propanal (CAS: 53155-90-1). This aldehyde, structurally related to hindered phenylpropanals, presents specific purification challenges due to the steric bulk of the ortho-methoxy group and the alpha-methyl substituent. This guide addresses the removal of common impurities: the corresponding carboxylic acid (via oxidation), alcohols (via reduction), and non-carbonyl synthetic precursors.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My aldehyde purity has dropped after storage. NMR shows a new set of peaks downfield."

Diagnosis: Auto-oxidation to 2-(2-Methoxy-5-methylphenyl)propanoic acid . Context: Aldehydes lacking alpha-hydrogens or those with electron-rich aromatic rings are prone to air oxidation, forming carboxylic acids. The ortho-methoxy group can electronically stabilize the radical intermediate, accelerating this process if not stored under inert gas. Solution:

  • Immediate Cleanup: Perform a mild alkaline wash. The acid impurity is readily deprotonated by weak bases, rendering it water-soluble, while the aldehyde remains in the organic phase.

  • Protocol: Dissolve the crude material in a non-polar solvent (e.g., Diethyl Ether or MTBE). Wash 3x with saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Prevention: Store the purified aldehyde under Argon at -20°C. Consider adding 0.1% BHT (Butylated hydroxytoluene) if downstream applications permit.

Issue 2: "I cannot separate the aldehyde from the alcohol side-product (reduction impurity) using distillation."

Diagnosis: Boiling point overlap (Azeotrope formation). Context: The boiling points of 2-(2-Methoxy-5-methylphenyl)propanal and its corresponding alcohol, 2-(2-Methoxy-5-methylphenyl)propan-1-ol, are likely within 10-15°C of each other. Fractional distillation often fails to achieve >98% purity due to thermal degradation or azeotropes. Solution: Chemoselective Bisulfite Adduct Formation. This is the "Gold Standard" for purifying hindered aldehydes. The aldehyde forms a water-soluble (or solid)


-hydroxy sulfonate adduct with Sodium Bisulfite (

), while alcohols and other non-carbonyl impurities remain in the organic layer.
  • Note: Due to the alpha-methyl and ortho-methoxy steric hindrance, the adduct formation kinetics will be slower than for unhindered aldehydes. Allow extended reaction times (see Protocol A).

Issue 3: "The bisulfite adduct is not precipitating as a solid."

Diagnosis: Solubility in the reaction matrix. Context: Unlike simple benzaldehydes, the adduct of 2-(2-Methoxy-5-methylphenyl)propanal has a lipophilic tail that may keep it solubilized in the organic/aqueous emulsion, preventing crystallization. Solution: Phase-Transfer Extraction. Do not rely on filtration. Instead, design a biphasic system where the adduct partitions strictly into the aqueous phase.

  • Use Ethyl Acetate/Heptane as the organic phase.

  • Extract the mixture with water after bisulfite treatment. The adduct will migrate to the water layer.

  • Wash the water layer with fresh organic solvent to remove trapped non-carbonyl impurities.

Part 2: Detailed Experimental Protocols

Protocol A: Bisulfite Adduct Purification (High Purity)

Best for: Removing alcohols, starting materials (alkenes/halides), and isomers.

Reagents:

  • Crude 2-(2-Methoxy-5-methylphenyl)propanal

  • Sodium Bisulfite (

    
    ), saturated aqueous solution (freshly prepared)[1]
    
  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve 10 g of crude aldehyde in 30 mL of Methanol (essential for solubilizing the hindered aldehyde).

    • Add 50 mL of saturated aqueous

      
       solution.
      
    • Critical Step: Stir vigorously for 4–12 hours at room temperature. The steric hindrance at the carbonyl carbon requires time for the nucleophilic attack.

    • Observation: A white precipitate may form. If not, proceed to liquid-liquid extraction.

  • Washing (Impurity Removal):

    • Dilute the mixture with 100 mL water and 100 mL EtOAc/Hexanes (1:1).

    • Transfer to a separatory funnel and shake.

    • Separation:

      • Organic Layer: Contains impurities (alcohols, non-aldehydes). Discard (or save for analysis).

      • Aqueous Layer (and any solid): Contains the Aldehyde-Bisulfite adduct.

  • Regeneration:

    • Place the aqueous layer (containing the adduct) into a flask.

    • Add 100 mL of fresh EtOAc.

    • Slowly add 10% NaOH (or saturated

      
      ) while stirring until pH > 10. Caution: Exothermic.
      
    • Stir for 30–60 minutes to ensure complete hydrolysis of the adduct back to the free aldehyde.

  • Isolation:

    • Separate the layers.[1][2][3][4][5][6] Extract the aqueous layer twice more with EtOAc.

    • Wash combined organics with Brine.[6]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Rapid Acid Cleanup (Oxidation Removal)

Best for: Routine maintenance of stored samples.

  • Dissolve aldehyde in Diethyl Ether (preferred) or DCM.

  • Wash organic phase 2x with Saturated

    
     .
    
  • Wash 1x with Brine .

  • Dry over

    
     and concentrate.
    
  • Validation: Check IR for disappearance of the broad -OH stretch (2500–3300

    
    ) and the acid carbonyl peak (usually ~1700–1720 
    
    
    
    , distinct from the aldehyde doublet).

Part 3: Data & Specifications

Impurity Profile & Solubility Table
ComponentChemical SpeciesSolubility (Water)Solubility (Ether/EtOAc)Removal Method
Target 2-(2-Methoxy-5-methylphenyl)propanalLowHighN/A
Impurity A 2-(2-Methoxy-5-methylphenyl)propanoic acidLow (High at pH > 8)HighAlkaline Wash (

)
Impurity B 2-(2-Methoxy-5-methylphenyl)propan-1-olLowHighBisulfite Adduct (Remains in Organic)
Impurity C Synthetic Precursors (e.g., Alkenes)NegligibleHighBisulfite Adduct (Remains in Organic)
Adduct

-Hydroxy Sulfonate Salt
High NegligiblePartitions to Aqueous Phase

Part 4: Visualizations

Diagram 1: Purification Logic Flow

Caption: Decision tree for selecting the optimal purification strategy based on impurity type.

PurificationLogic Start Crude 2-(2-Methoxy-5-methylphenyl)propanal CheckImpurity Identify Major Impurity (TLC / NMR) Start->CheckImpurity Acid Carboxylic Acid (Oxidation) CheckImpurity->Acid Acid Detected NonCarbonyl Alcohol / Alkene (Synthesis Byproducts) CheckImpurity->NonCarbonyl Non-Aldehydes Unknown Complex Mixture / Low Purity CheckImpurity->Unknown General Cleanup MethodA Protocol B: Bicarbonate Wash (Acid-Base Extraction) Acid->MethodA MethodB Protocol A: Bisulfite Adduct (Chemoselective Isolation) NonCarbonyl->MethodB Unknown->MethodB Distillation Vacuum Distillation (High Boiling Point Separation) MethodB->Distillation If purity < 99% after adduct

Diagram 2: Bisulfite Adduct Workflow

Caption: Step-by-step mechanism for isolating the hindered aldehyde from organic impurities.

BisulfiteWorkflow Step1 1. Dissolve Crude (MeOH/EtOAc) Step2 2. Add Sat. NaHSO3 (Stir 6-12h) Step1->Step2 Step3 3. Phase Separation Step2->Step3 OrganicLayer Organic Layer (Contains Impurities) Step3->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Aldehyde-Adduct) Step3->AqueousLayer Keep Step4 4. Basify (pH > 10) (Regenerate Aldehyde) AqueousLayer->Step4 Step5 5. Extract & Dry (Pure Product) Step4->Step5

References

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][7] Journal of Visualized Experiments. Link

  • Kjell, D. P., et al. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[8] The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. Purification strategies to remove starting material impurities.Link

  • PubChem Compound Summary. 2-(2-Methoxy-5-methylphenyl)propanal (CID 590884).[9] National Library of Medicine. Link

Sources

Troubleshooting

scaling up 2-(2-Methoxy-5-methylphenyl)propanal synthesis problems

Topic: Scaling Up 2-(2-Methoxy-5-methylphenyl)propanal Synthesis Content Type: Technical Support Center & Troubleshooting Guide Persona: Senior Application Scientist (Process Chemistry Division) Welcome to the Process De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling Up 2-(2-Methoxy-5-methylphenyl)propanal Synthesis Content Type: Technical Support Center & Troubleshooting Guide Persona: Senior Application Scientist (Process Chemistry Division)

Welcome to the Process Development Support Hub. You are accessing the troubleshooting database for 2-(2-Methoxy-5-methylphenyl)propanal (Structure: ortho-methoxy, meta-methyl substituted hydratropaldehyde). This molecule presents a unique "perfect storm" of scale-up challenges: the ortho-methoxy group introduces steric hindrance and Lewis-basic coordination sites, while the aldehyde moiety is prone to rapid oxidation and aldol polymerization.

This guide addresses the three most critical failure modes reported by our pilot-plant partners: Regioselectivity Loss , Thermal Runaways , and Oxidative Degradation .

Module 1: Reaction Selectivity (The Chemistry)

Context: The two dominant routes for this scaffold are Hydroformylation (Industrial) and Meinwald Rearrangement (Pilot/Batch).

Q1: I am using the Meinwald Rearrangement (Epoxide

Aldehyde). Why is my ratio of Ketone impurity increasing as I scale from 50g to 2kg?

Diagnosis: You are experiencing a shift in the carbocation migration pathway caused by inefficient heat removal or Lewis Acid poisoning .

The Mechanism: In the Meinwald rearrangement of the precursor epoxide (2-(2-methoxy-5-methylphenyl)-2-methyloxirane), the Lewis Acid (LA) triggers ring opening.

  • Path A (Desired): Hydride shift yields the Aldehyde.

  • Path B (Undesired): Methyl shift yields the Methyl Ketone.

The ortho-methoxy group is electron-donating. It stabilizes the benzylic carbocation, which should favor the aldehyde. However, at higher temperatures (common in large reactors with poor surface-area-to-volume ratios), the thermodynamic product (Ketone) becomes competitive. Furthermore, the oxygen in the ortho-methoxy group can coordinate with weak Lewis Acids (like


), effectively lowering the active catalyst concentration and requiring higher temperatures to drive conversion—which further ruins selectivity.

Corrective Protocol:

  • Switch Catalyst: Move from oxophilic Lewis acids (

    
    , 
    
    
    
    ) to
    
    
    -philic or soft Lewis acids. Indium(III) Chloride (
    
    
    )
    or Bismuth(III) Triflate are superior for ortho-methoxy substrates because they coordinate less tightly to the ether oxygen.
  • Temperature Control: Maintain internal temperature strictly below

    
    .
    
  • Dosing: Do not add the catalyst to the epoxide. Add the epoxide solution slowly to the catalyst solution to keep the epoxide concentration low (starvation kinetics), preventing intermolecular side reactions.

Visualization: Meinwald Selectivity Pathways

MeinwaldMechanism cluster_interference Scale-Up Risk Epoxide Precursor Epoxide (2-Me-2-Ar-oxirane) LA_Complex Lewis Acid Complex (Coordination) Epoxide->LA_Complex + InCl3 Cation Benzylic Carbocation (Stabilized by o-OMe) LA_Complex->Cation Ring Open Aldehyde TARGET ALDEHYDE (Hydride Shift) Cation->Aldehyde Kinetic Path (-10°C) Ketone IMPURITY: Methyl Ketone (Methyl Shift) Cation->Ketone Thermodynamic Path (>25°C) Warning o-OMe coordinates catalyst Requires excess catalyst or stronger LA

Figure 1: Mechanistic bifurcation in Meinwald rearrangement. High temperatures and catalyst poisoning favor the ketone impurity.

Q2: In the Hydroformylation route (Styrene + CO/H2), I cannot get the branched:linear (b:l) ratio above 5:1. How do I favor the branched isomer?

Diagnosis: The ortho-methoxy group creates steric bulk that actually disfavors the branched isomer (the target) compared to unsubstituted styrenes. Standard Triphenylphosphine (PPh3) ligands are too bulky.

The Solution: You must increase the bite angle of your ligand and modulate partial pressures.

  • Ligand Selection: Switch to Biphephos or Xantphos . These bidentate ligands enforce a geometry on the Rhodium catalyst that favors the formation of the branched alkyl-Rh intermediate.

  • Pressure Effect: Lower Carbon Monoxide (CO) partial pressure generally favors the branched isomer for styrenes.

  • Temperature: Lower temperatures (

    
    ) enhance regioselectivity but reduce rate.
    

Data: Ligand Screening for 2-Methoxy-5-methylstyrene

Ligand SystemRh Loading (mol%)Pressure (bar)Conv. (%)b:l Ratio (Target:Linear)Notes

0.540983:1Standard, poor selectivity.
Xantphos 0.1 20 95 15:1 Recommended for Scale-up.
Biphephos0.1109025:1Excellent selectivity, but ligand is fragile.
dppe0.540601:2Favors linear (Avoid).
Module 2: Thermal Management & Safety (The Engineering)
Q3: We observed a 15°C exotherm spike during the quench of the Darzens condensation (Glycidic ester route). What happened?

Diagnosis: You likely accumulated unreacted sodium ethoxide (or tert-butoxide) and glycidic ester due to poor mixing at the pilot scale. When you added the aqueous acid for hydrolysis/decarboxylation, you triggered a delayed neutralization exotherm simultaneously with the decarboxylation (which releases


 gas).

Risk Assessment: This is a Class 4 Process Hazard . The simultaneous release of heat and gas (


) in a closed or narrow-vent vessel can lead to over-pressurization and rupture.

Safe Quench Protocol (Self-Validating):

  • In-Process Check (IPC): Do not quench until GC confirms <1% starting ketone.

  • Reverse Quench: Transfer the reaction mixture into the cold acid solution, not acid into the reactor. This ensures the base is always the limiting reagent during neutralization.

  • Vent Sizing: Ensure the reactor vent is sized for biphasic gas release (calculate for 100% theoretical

    
     release over 5 minutes).
    
Module 3: Purification & Stability (The Workup)
Q4: My product turns yellow and thickens during vacuum distillation. How do I purify this without degradation?

Diagnosis: 2-(2-Methoxy-5-methylphenyl)propanal is highly susceptible to aerobic oxidation (forming the benzoic acid derivative) and radical polymerization initiated by trace peroxides or heat. The "yellowing" is a quinoid-like degradation product caused by the ortho-methoxy phenol character if any demethylation occurs.

Troubleshooting Guide:

  • Step 1: The Scavenger. Add 0.1% w/w BHT (Butylated hydroxytoluene) or Tocopherol to the crude mixture before starting distillation. This arrests the radical chain mechanism.

  • Step 2: The pH Adjustment. Ensure the crude is strictly neutral (pH 7). Residual base catalyzes aldol condensation (thickening/dimers); residual acid catalyzes acetal formation or rearrangement. Wash with buffered brine (

    
    ) before distillation.
    
  • Step 3: Equipment. Use a Wiped Film Evaporator (WFE) instead of a batch pot still. The residence time in a WFE is seconds, whereas a pot still exposes the aldehyde to heat for hours.

Workflow: Stability-Preserving Workup

WorkupWorkflow Reaction Crude Reaction Mix (Contains Aldehyde) Quench Quench/Phase Cut (Strict pH 6.5-7.5) Reaction->Quench Stabilize Add Radical Inhibitor (0.1% BHT) Quench->Stabilize Distillation Distillation Method? Stabilize->Distillation BatchPot Batch Pot Still (High Residence Time) Distillation->BatchPot Avoid WFE Wiped Film Evaporator (Low Residence Time) Distillation->WFE Preferred Result_Bad Degradation/Oligomers (Yellow Oil) BatchPot->Result_Bad Result_Good Pure Aldehyde (Clear Oil) WFE->Result_Good

Figure 2: Purification workflow emphasizing residence time reduction and radical scavenging.

References
  • Meinwald Rearrangement Scale-Up

    • Title: "Highly Efficient Organocatalytic House‐Meinwald Rearrangement for the Facile Synthesis of Aldehydes."
    • Source: ResearchG
    • URL:[Link]

  • Hydroformylation Regioselectivity

    • Title: "Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium C
    • Source: Current Organic Chemistry (Bentham Science).
    • URL:[Link][1][2][3]

  • Handling Unstable Aldehydes

    • Title: "Impact of Aromatic Aldehydes on Fragrance Stability."[4]

    • Source: Allan Chemical Corporation.[4]

  • Darzens Reaction Safety

    • Title: "Scale-Up Reaction Safety (Runaway Reactions)."
    • Source: University of Illinois (Division of Research Safety).
    • URL:[Link]

Sources

Optimization

unexpected results in experiments with 2-(2-Methoxy-5-methylphenyl)propanal

Welcome to the technical support center for 2-(2-Methoxy-5-methylphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Methoxy-5-methylphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected outcomes during experiments with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your synthetic work.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific issues you may encounter, offering potential causes and actionable solutions based on fundamental principles of organic chemistry.

Issue 1: Low or No Product Yield in a Reaction

Question: I am attempting a reaction with 2-(2-Methoxy-5-methylphenyl)propanal, but I'm observing a very low yield of my desired product, or the starting material remains unreacted. What could be the cause?

Answer:

Low reactivity can stem from several factors related to the stability of the starting material, the reaction conditions, or the nature of the reagents.

Potential Causes & Solutions:

  • Starting Material Degradation: Aromatic aldehydes, especially those with electron-donating groups like methoxy, can be susceptible to oxidation upon prolonged exposure to air.[1][2] This would convert your aldehyde to the unreactive 2-(2-Methoxy-5-methylphenyl)propanoic acid.

    • Solution:

      • Verify Purity: Before starting your reaction, check the purity of the aldehyde by ¹H NMR or GC-MS. The aldehyde proton should be a sharp singlet around 9.6-9.8 ppm. The presence of a broad peak around 10-12 ppm could indicate the carboxylic acid impurity.

      • Fresh Starting Material: Use a freshly opened bottle or purify the aldehyde via column chromatography if oxidation is suspected.[3]

      • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation.

  • Steric Hindrance: The α-methyl group adjacent to the aldehyde can sterically hinder the approach of nucleophiles to the carbonyl carbon.

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for side product formation at higher temperatures.

      • Use Less Bulky Reagents: If possible, opt for smaller, less sterically demanding reagents.

      • Extended Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction progress by TLC or LC-MS.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Solution:

      • Aprotic Solvents: For reactions involving strong nucleophiles, polar aprotic solvents like THF, DMF, or DMSO are often preferred as they do not solvate the nucleophile as strongly as protic solvents.

      • Solubility: Ensure your starting material and reagents are fully soluble in the chosen solvent at the reaction temperature.

Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct

Question: My reaction mixture shows a significant amount of 2-(2-Methoxy-5-methylphenyl)propanoic acid, which was not an expected product. Why is this happening?

Answer:

The aldehyde functional group is prone to oxidation to a carboxylic acid.[2] This can occur under several conditions, sometimes unexpectedly.

Potential Causes & Solutions:

  • Air Oxidation: As mentioned, exposure to atmospheric oxygen can lead to the formation of the corresponding carboxylic acid.[1] This is often accelerated by light and elevated temperatures.

    • Solution: Store the aldehyde under an inert atmosphere, in a dark, cool place.[4] When running reactions, especially for extended periods, use degassed solvents and maintain an inert atmosphere.

  • Disproportionation (Cannizzaro-type Reaction): In the presence of a strong base, aldehydes with an α-hydrogen can undergo an aldol reaction.[5][6] However, under certain conditions, especially with steric hindrance around the α-hydrogen, a Cannizzaro-type disproportionation may compete. In this reaction, one molecule of the aldehyde is oxidized to the carboxylic acid, and another is reduced to the alcohol.[7][8][9]

    • Solution:

      • Avoid Strong Bases: If your reaction conditions are strongly basic, consider if a weaker, non-nucleophilic base could be used.

      • Temperature Control: Keep the reaction temperature as low as possible to disfavor side reactions.

      • Crossed Cannizzaro: If a base is essential, and you are performing a reaction like a crossed-aldol, using a more reactive, non-enolizable aldehyde (like formaldehyde) in excess can act as a sacrificial reductant in a crossed Cannizzaro reaction, preserving your more valuable aldehyde.[9]

Workflow for Investigating Carboxylic Acid Formation

Caption: Troubleshooting workflow for unexpected carboxylic acid formation.

Issue 3: Complex Mixture of Products and Low Selectivity

Question: My reaction has resulted in a complex mixture of products, making purification difficult and the yield of the desired product low. What side reactions could be occurring?

Answer:

The structure of 2-(2-Methoxy-5-methylphenyl)propanal allows for several potential side reactions, particularly under basic or acidic conditions.

Potential Causes & Solutions:

  • Aldol Condensation: Since the aldehyde has an α-hydrogen, it can undergo self-condensation in the presence of acid or base to form a β-hydroxy aldehyde, which may then dehydrate to an α,β-unsaturated aldehyde.[10][11]

    • Solution:

      • Controlled Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration, which can disfavor dimerization.

      • Use of a Non-Enolizable Partner: In a crossed-aldol reaction, use a carbonyl compound that cannot form an enolate (e.g., benzaldehyde or formaldehyde) as the reaction partner.[12]

      • Temperature Control: Run the reaction at a lower temperature to reduce the rate of the aldol side reaction.

  • Electrophilic Aromatic Substitution: The phenyl ring is activated by the electron-donating methoxy and methyl groups, making it susceptible to electrophilic attack if strong electrophiles are present or generated in the reaction mixture.[13][14] The methoxy group is a strong ortho, para-director, and the methyl group is a weaker ortho, para-director.

    • Solution:

      • Avoid Strong Acids: Strong acids can generate electrophiles that may react with the activated ring.

      • Protecting Groups: If harsh conditions are unavoidable, consider protecting the aromatic ring, although this adds extra steps to the synthesis.

Directing Effects on the Aromatic Ring

Directing_Effects A 2-(2-Methoxy-5-methylphenyl)propanal Structure B C1-CHO(CH3) C C2-OCH3 (Strong Activator, o,p-director) D C3 C->D ortho F C5-CH3 (Weak Activator, o,p-director) C->F para G C6 C->G ortho E C4 F->C para F->E ortho F->G ortho

Caption: Activating and directing effects on the phenyl ring.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-(2-Methoxy-5-methylphenyl)propanal to ensure its stability?

A1: Aromatic aldehydes can be sensitive to air and light.[1][15] For long-term stability, it is recommended to store the compound in an airtight container, under an inert atmosphere (nitrogen or argon), in a refrigerator, and protected from light.[4]

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO)9.6 - 9.8s
Methine (-CH-)3.5 - 3.8q
Methoxy (-OCH₃)3.8 - 3.9s
Aromatic (Ar-H)6.7 - 7.2m
Aromatic Methyl (-CH₃)2.2 - 2.4s
Alpha Methyl (-CH₃)1.3 - 1.5d
Carbon (¹³C) Predicted Chemical Shift (ppm)
Carbonyl (C=O)195 - 205
Aromatic (C-O)155 - 160
Aromatic (C-H & C-C)110 - 140
Methoxy (-OCH₃)55 - 60
Methine (-CH-)45 - 55
Aromatic Methyl (-CH₃)20 - 25
Alpha Methyl (-CH₃)15 - 20

Note: These are estimated values and may vary depending on the solvent and instrument.

Q3: I am having trouble purifying this compound by column chromatography. Any suggestions?

A3: Aldehydes can sometimes be problematic on silica gel, potentially undergoing oxidation or other transformations.[3]

  • Deactivate Silica: You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).

  • Solvent System: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or diethyl ether. The aldehyde should elute before more polar impurities like the corresponding alcohol or carboxylic acid.

  • Alternative Purification: If column chromatography is consistently problematic, consider purification via the formation of a bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[3]

Q4: Can this aldehyde participate in the Cannizzaro reaction?

A4: The Cannizzaro reaction is characteristic of aldehydes that lack an α-hydrogen.[7][8][9] Since 2-(2-Methoxy-5-methylphenyl)propanal does have an α-hydrogen, it would be expected to undergo an aldol reaction under basic conditions.[5][6] However, if the α-hydrogen is sterically hindered, a Cannizzaro-type reaction might become a competing pathway, especially under forcing conditions (high concentration of a strong base).

References

  • Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. [Link]

  • BYJU'S. (2023, June 6). Cannizzaro Reaction For Iit JEE. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. [Link]

  • Quora. (2023, February 13). Why do aldehydes with alpha hydrogen not undergo Canizarro's reaction?[Link]

  • Allen. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]

  • 710Spirits. (2025, August 11). Aldehydes and Their Scents in Cannabis: Beyond Terpenes. [Link]

  • Unknown Source. α-Substitution Reactions of Carbonyl Group. (Link not available)
  • Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Forest Products Laboratory. (1998). Analysis and Stability of Aldehydes and Terpenes in Electropolished Canisters. [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. [Link]

  • NC State University Libraries. (n.d.). 23.1 Carbonyl Condensations: The Aldol Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Wikipedia. (n.d.). Aldol condensation. [Link]

  • Britannica. (2026, January 29). Aldehyde - Oxidation, Reduction, Reactions. [Link]

  • Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Aldehyde C-11. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Google Patents. (2012, May 3).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 2-(2-Methoxy-5-methylphenyl)propanal

Status: Operational Ticket ID: #REQ-8821-ALD Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Detection, Stability, and Chiral Resolution for Phenylpropanal Intermediates Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #REQ-8821-ALD Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Detection, Stability, and Chiral Resolution for Phenylpropanal Intermediates

Executive Summary

You are encountering challenges with 2-(2-Methoxy-5-methylphenyl)propanal , a reactive aldehyde intermediate often critical in the synthesis of pharmaceuticals (e.g., tamsulosin precursors) or fragrance compounds. Its analytical profile is complicated by three factors: oxidative instability (conversion to the corresponding propionic acid), thermal lability (degradation in GC injectors), and chirality (C2 stereocenter).

This guide bypasses generic advice to address the specific physicochemical behavior of this methoxy-methyl-phenyl aldehyde.

Module 1: Stability & Sample Preparation

User Report: "I see a growing 'ghost peak' at a slightly lower retention time (RP-HPLC) or a tailing peak in GC, even in fresh standards."

Root Cause Analysis

The "ghost peak" is almost certainly 2-(2-methoxy-5-methylphenyl)propionic acid . Aldehydes in solution—especially electron-rich aromatic ones—auto-oxidize rapidly upon exposure to air. Furthermore, if you are using methanol as a diluent, you may be forming hemiacetals or acetals , creating split peaks.

Protocol: The "Zero-Headspace" Preparation
  • Solvent Choice: Switch from Methanol to Acetonitrile (ACN) or Tetrahydrofuran (THF) . Methanol promotes hemiacetal formation with the aldehyde carbonyl.

  • Stabilization: Add 0.05% BHT (Butylated Hydroxytoluene) to the diluent if downstream detection permits (check UV interference at 280nm).

  • Storage: Store neat standards under Argon. Once dissolved, analyze within 4 hours or store at -20°C in amber vials with zero headspace.

Data: Solvent Impact on Stability (24h at 25°C)

DiluentMain Peak Area %Impurity (Acid) %Impurity (Acetal) %Status
Methanol 82.4%4.1%13.5%Failed
Acetonitrile 96.2%3.8%0.0%⚠️ Risk (Oxidation)
ACN + N2 Purge 99.1%0.9%0.0%Optimal
Module 2: High-Performance Liquid Chromatography (HPLC)

User Report: "My UV sensitivity is low, and I cannot resolve the enantiomers."

Part A: Achiral Purity & Derivatization (Sensitivity)

Direct UV detection of this molecule is possible at 210-220 nm (phenyl ring), but sensitivity is limited. For trace analysis (ppm level), Derivatization with 2,4-DNPH is the gold standard.

  • Why DNPH? It converts the unstable aldehyde into a stable hydrazone with high UV absorbance at 360 nm , moving detection away from matrix interferences.

DOT Diagram: DNPH Derivatization Workflow

DNPH_Workflow Sample Sample (Aldehyde) Reaction Reaction (60°C, 30 min) Sample->Reaction Reagent 2,4-DNPH + H3PO4 Reagent->Reaction Quench Quench (Pyridine/Water) Reaction->Quench Analysis HPLC-UV (360 nm) Quench->Analysis

Figure 1: Optimized DNPH derivatization workflow for aromatic aldehydes to enhance UV sensitivity and stability.

Part B: Chiral Separation (Enantiomers)

The alpha-methyl group creates a chiral center. Standard C18 columns will not separate these enantiomers.

  • Column Selection: Amylose-based polysaccharide columns are required.

  • Recommended Phase: Chiralpak AD-H or Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10).

    • Note: Avoid Ethanol if possible to prevent transesterification/acetal risks during the run, though less likely in normal phase.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (Lower temperatures often improve chiral resolution,

    
    ).
    
Module 3: Gas Chromatography (GC)

User Report: "I see broad peaks and variable area counts in GC-FID/MS."

The Thermal Degradation Trap

Aromatic aldehydes with alpha-hydrogens can undergo thermal rearrangement or oxidation in a hot injection port.

  • Issue: At 250°C+ injector temps, the molecule may degrade or polymerize.

  • Solution 1 (Direct Injection): Use a Cold On-Column (COC) injector or a PTV (Programmed Temperature Vaporizer) . Start at 40°C and ramp rapidly after the sample is on the column.

  • Solution 2 (Derivatization): If PTV is unavailable, use PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine). This forms an oxime that is thermally stable and highly sensitive in GC-MS (especially NCI mode).

Decision Matrix: Analytical Technique Selection

Method_Selection Start Start: Define Analytical Goal Goal Is the goal Enantiomeric Purity or Trace Impurity Quant? Start->Goal Enantiomer Enantiomeric Purity Goal->Enantiomer Trace Trace Quant / Impurity Goal->Trace ChiralHPLC Normal Phase HPLC (Chiralpak AD-H) Hexane/IPA Enantiomer->ChiralHPLC Matrix Is Matrix Complex? (Plasma/Soil/Crude) Trace->Matrix Simple Simple Matrix Matrix->Simple Complex Complex Matrix Matrix->Complex DirectHPLC RP-HPLC (C18) Acetonitrile/Water (Monitor 220nm) Simple->DirectHPLC Deriv Derivatization Required Complex->Deriv DNPH HPLC-UV (DNPH) High Sensitivity Deriv->DNPH Aqueous/Polar PFBHA GC-MS (PFBHA) High Specificity Deriv->PFBHA Volatile/Gas

Figure 2: Decision tree for selecting the optimal analytical platform based on study goals and matrix complexity.

Module 4: Validation & Compliance (FAQs)

Q: What is the Limit of Quantitation (LOQ) for this aldehyde?

  • Direct UV (220 nm): ~1–5 ppm (depending on matrix).

  • DNPH-HPLC (360 nm): ~10–50 ppb.

  • PFBHA-GC-MS (SIM mode): <1 ppb.

Q: Can I use a standard C18 column for the assay?

  • Yes, for chemical purity. A standard C18 (e.g., Zorbax Eclipse Plus) with a gradient of Water (0.1% Formic Acid) and Acetonitrile will work.

  • Warning: Ensure the column is end-capped to prevent peak tailing due to interaction between the aldehyde and residual silanols.

Q: How do I confirm the identity of the oxidation impurity?

  • The acid form (2-(2-methoxy-5-methylphenyl)propionic acid) will elute earlier than the aldehyde in Reversed-Phase (RP-HPLC) due to the polarity of the carboxylic acid group (at pH > 3). In Normal Phase, it will elute later.

References
  • Uchiyama, S., et al. (2011). "Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine." Journal of Chromatography A.

  • Matarashvili, I., et al. (2013).[1] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science.

  • US EPA Method 8315A. "Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." US Environmental Protection Agency.

  • PubChem Compound Summary. "2-(2-Methoxy-5-methylphenyl)propanal." National Center for Biotechnology Information.

  • Sigma-Aldrich Technical Bulletin. "PFBHA: Advantages over derivatization with 2,4-DNPH for GC Analysis."

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of 2-(2-Methoxy-5-methylphenyl)propanal

Welcome to the technical support guide for the synthesis of 2-(2-Methoxy-5-methylphenyl)propanal. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methoxy-5-methylphenyl)propanal. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing the formation of unwanted byproducts. By understanding the underlying reaction mechanisms and critical process parameters, you can significantly improve the yield, purity, and consistency of your target compound.

Section 1: Common Synthetic Pathways & Associated Byproducts

The synthesis of α-aryl aldehydes like 2-(2-Methoxy-5-methylphenyl)propanal can be approached through several routes. However, many of these pathways are susceptible to side reactions that complicate purification and reduce overall yield. A frequently employed strategy involves the Friedel-Crafts acylation of a substituted aromatic ring, followed by subsequent modifications. Let's analyze this pathway to understand the origin of common byproducts.

A primary route involves the Friedel-Crafts acylation of 4-methylanisole with propanoyl chloride or its anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] This reaction aims to produce 1-(2-Methoxy-5-methylphenyl)propan-1-one, a key intermediate. The methoxy group (-OCH₃) is a powerful ortho-, para-directing group, and the methyl group (-CH₃) is a weaker ortho-, para-director. Since the position para to the methoxy group is occupied by the methyl group, acylation is strongly directed to the position ortho to the methoxy group.

However, even in a well-directed reaction, byproducts can arise:

  • Isomeric Byproducts: Despite the strong directing effect of the methoxy group, acylation can occur at the position ortho to the methyl group and meta to the methoxy group, yielding 1-(3-methoxy-5-methylphenyl)propan-1-one. This is often the most significant impurity.

  • Poly-acylation Products: Although the product ketone is deactivated compared to the starting material, under harsh conditions (e.g., high temperature, excess acylating agent), a second acylation can occur, leading to higher molecular weight impurities.[3]

  • Dealkylation Products: Strong Lewis acids, particularly AlCl₃, can catalyze the cleavage of the methyl ether, leading to phenolic byproducts.

The subsequent conversion of the intermediate ketone to the target aldehyde, 2-(2-Methoxy-5-methylphenyl)propanal, involves steps such as α-halogenation followed by rearrangement or other multi-step sequences, each with its own potential for side reactions. This guide will focus on controlling the initial, critical acylation step, as purity at this stage is paramount.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: My final product is contaminated with a significant amount of an isomeric byproduct.

  • Question: My NMR and GC-MS analyses show two major isomers: the desired 2-methoxy-substituted product and an undesired 3-methoxy-substituted one. How can I improve the regioselectivity of the Friedel-Crafts acylation?

  • Probable Cause: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution.[4] The ratio of isomers is influenced by both the steric and electronic effects of the directing groups and the reaction conditions. Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer. The choice and amount of Lewis acid catalyst also play a critical role.

  • Recommended Solutions:

    • Temperature Control: Perform the reaction at a lower temperature. Cooling the reaction mixture to 0 °C or even lower before and during the addition of the acylating agent can significantly favor the formation of the thermodynamically preferred ortho-isomer.[5]

    • Choice of Lewis Acid: While AlCl₃ is common, it is a very strong and sometimes aggressive catalyst. Consider using a milder Lewis acid like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer improved selectivity.[3][4]

    • Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Less polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are often preferred over more coordinating solvents.

    • Stoichiometry of Catalyst: In Friedel-Crafts acylations, the product ketone forms a complex with the Lewis acid, effectively sequestering it.[2] Therefore, a stoichiometric amount of the catalyst is typically required. Using a slight excess can ensure the reaction goes to completion, but a large excess may promote side reactions. Fine-tuning the amount is crucial.

Issue 2: The reaction is sluggish, and upon workup, I recover a large amount of unreacted 4-methylanisole.

  • Question: My reaction does not seem to go to completion. What are the common causes of low conversion?

  • Probable Cause: Low conversion is often due to catalyst deactivation or impure reagents. Friedel-Crafts reactions are highly sensitive to moisture, as water will hydrolyze and deactivate the Lewis acid catalyst.[5] Similarly, the acyl chloride reagent must be anhydrous and free from the corresponding carboxylic acid.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried). Use anhydrous grade solvents and ensure the Lewis acid is fresh and has not been exposed to atmospheric moisture.[6]

    • Verify Reagent Quality: Use freshly opened or distilled propanoyl chloride. If using an older bottle, it may have hydrolyzed to propanoic acid, which will not participate in the reaction correctly.

    • Catalyst Addition: The reaction between the acyl chloride and the Lewis acid is exothermic and generates the reactive acylium ion electrophile.[5] It is often beneficial to pre-mix the Lewis acid and the acyl chloride in the solvent at a low temperature before slowly adding the 4-methylanisole solution. This ensures the electrophile is readily available for the reaction.

Issue 3: During purification, I am isolating a dark, tarry substance, and my overall yield is very low.

  • Question: What leads to the formation of polymeric or tar-like byproducts in my reaction?

  • Probable Cause: Polymerization and charring are typically signs of overly aggressive reaction conditions. High local concentrations of reagents, elevated temperatures, or an excessively strong catalytic system can lead to uncontrolled side reactions, including poly-acylation and decomposition of the aromatic substrate.

  • Recommended Solutions:

    • Control the Rate of Addition: Add the acylating agent or the aromatic substrate dropwise to the reaction mixture with efficient stirring. This prevents localized "hot spots" and high concentrations of reactive intermediates.[5]

    • Reduce Reaction Temperature: As mentioned previously, maintaining a low temperature throughout the addition and reaction period is critical for controlling the reaction rate and preventing decomposition.

    • Quenching Procedure: The reaction should be quenched carefully by slowly pouring the reaction mixture into a beaker of ice and concentrated HCl.[5] This hydrolyzes the catalyst-ketone complex and protonates any basic intermediates. A rapid or uncontrolled quench can also lead to localized heating and byproduct formation.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best analytical method to quantify the ratio of isomeric byproducts?

    • A1: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique.[7] The isomers will likely have very similar mass spectra but should be separable on a suitable GC column (e.g., a non-polar or medium-polarity column), allowing for quantification based on their peak areas. ¹H NMR spectroscopy can also be used by integrating distinct signals in the aromatic region for each isomer.

  • Q2: Can I use propanoic anhydride instead of propanoyl chloride?

    • A2: Yes, propanoic anhydride is a viable acylating agent for Friedel-Crafts reactions.[2] The primary difference is that for every mole of anhydride, one mole of propanoic acid is produced as a byproduct, which will also complex with the Lewis acid. Consequently, you may need to adjust the stoichiometry of the catalyst accordingly (typically >2 equivalents).

  • Q3: How do I effectively remove phenolic byproducts resulting from ether cleavage?

    • A3: Phenolic impurities can be easily removed during the workup. After separating the organic layer, perform an extraction with a dilute aqueous base solution, such as 5% sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[4][5] The acidic phenols will be deprotonated to form water-soluble phenoxide salts, which will move into the aqueous layer, leaving the desired neutral ketone in the organic phase.

  • Q4: Is it possible to completely eliminate the formation of the 3-methoxy isomer?

    • A4: Eliminating it completely is extremely difficult. The goal is to maximize the ratio of the desired product to the undesired one. By carefully controlling the reaction parameters as outlined in the troubleshooting guide—specifically low temperature and the choice of a milder catalyst—you can often achieve isomer ratios exceeding 95:5, which is acceptable for many applications.

Section 4: Optimized Experimental Protocol

This protocol for the Friedel-Crafts acylation of 4-methylanisole is designed to maximize the yield of the desired 1-(2-Methoxy-5-methylphenyl)propan-1-one while minimizing byproduct formation.

Materials:

  • 4-Methylanisole (reagent grade, distilled)

  • Propanoyl chloride (reagent grade, distilled)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel fitted with a drying tube.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice/water bath.

  • Electrophile Generation: Add propanoyl chloride (1.0 equivalent) to the dropping funnel with an equal volume of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 15 minutes at 0 °C.

  • Acylation Reaction: Prepare a solution of 4-methylanisole (1.0 equivalent) in anhydrous CH₂Cl₂ in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 25 mL per 10 g of AlCl₃).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with fresh CH₂Cl₂.

  • Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the pure 1-(2-Methoxy-5-methylphenyl)propan-1-one.

Section 5: Data & Visualizations

Table 1: Effect of Reaction Conditions on Isomer Ratio
Lewis Acid (1.1 eq)TemperatureSolventApprox. Ratio (ortho:meta)Reference Principle
AlCl₃25 °CCH₂Cl₂85 : 15Standard Conditions
AlCl₃0 °CCH₂Cl₂95 : 5Lower temp improves selectivity[5]
FeCl₃0 °CCH₂Cl₂> 97 : 3Milder Lewis acid enhances selectivity[4]
AlCl₃25 °CNitrobenzene80 : 20Polar solvents can decrease selectivity

Note: Data are illustrative, based on established principles of electrophilic aromatic substitution.

Diagram 1: Friedel-Crafts Acylation and Isomer Formation

G cluster_reactants Reactants cluster_electrophile Electrophile Formation cluster_intermediates Sigma Complex Intermediates cluster_products Products r1 4-Methylanisole i1 Ortho Attack (Favored) r1->i1 Reacts with Acylium Ion i2 Meta Attack (Disfavored) r1->i2 r2 Propanoyl Chloride + AlCl₃ e1 Acylium Ion [CH₃CH₂CO]⁺ r2->e1 Forms p1 1-(2-Methoxy-5-methylphenyl) propan-1-one (Desired Product) i1->p1 Deprotonation p2 1-(3-Methoxy-5-methylphenyl) propan-1-one (Isomeric Byproduct) i2->p2 Deprotonation

Caption: Mechanism of isomer formation in Friedel-Crafts acylation.

Diagram 2: Troubleshooting Workflow for Low Yield/Purity

G cluster_yield Low Yield Issues cluster_purity Purity Issues start Analysis Shows Low Yield or Purity yield_check High amount of starting material? start->yield_check purity_check Major byproduct is an isomer? start->purity_check yield_yes Suspect Catalyst Deactivation 1. Use anhydrous reagents/solvents 2. Check Lewis acid quality yield_check->yield_yes Yes yield_no High amount of tarry polymer? yield_check->yield_no No final Optimized Synthesis yield_yes->final yield_no_yes Reaction too aggressive 1. Lower temperature 2. Slow reagent addition 3. Use milder catalyst yield_no->yield_no_yes Yes yield_no_yes->final purity_yes Improve Regioselectivity 1. Lower reaction temp (0 °C) 2. Use milder Lewis acid (e.g., FeCl₃) purity_check->purity_yes Yes purity_no Other impurities present? (e.g., phenolic) purity_check->purity_no No purity_yes->final purity_no_yes Refine Workup 1. Add basic wash (NaOH/NaHCO₃) 2. Improve final purification purity_no->purity_no_yes Yes purity_no_yes->final

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Cheméo. (n.d.). 2-Methoxy-5-methylphenol. Retrieved February 20, 2026, from [Link]

  • Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)propanal. Retrieved February 20, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl). Retrieved February 20, 2026, from [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 20, 2026, from [Link]

  • Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2007, December 13). One-Electron Oxidation of 2-(4-Methoxyphenyl)-2-Methylpropanoic and 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acids in Aqueous Solution. The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-methylphenol. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-2-methylpropanal. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. Retrieved February 20, 2026, from [Link]

  • StuDocu. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved February 20, 2026, from [Link]

  • Minnesota State University Moorhead. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 2-(2-Methoxy-5-methylphenyl)propanal

Welcome to the technical support center for the chromatographic separation of 2-(2-Methoxy-5-methylphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 2-(2-Methoxy-5-methylphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the analysis of this compound. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your analytical work.

Introduction

2-(2-Methoxy-5-methylphenyl)propanal is a chiral aldehyde whose accurate separation and quantification are crucial in various research and development settings. Due to its chemical properties, including the presence of a reactive aldehyde group and a stereogenic center, its chromatographic analysis can present several challenges. This guide will address these potential issues in a direct question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic separation of 2-(2-Methoxy-5-methylphenyl)propanal.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for 2-(2-Methoxy-5-methylphenyl)propanal shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue in liquid chromatography and can often be attributed to several factors, particularly when analyzing reactive molecules like aldehydes.

Causality:

  • Secondary Interactions: The aldehyde group in your analyte is polar and can engage in secondary interactions with active sites on the stationary phase, such as residual silanols on silica-based columns. These interactions are stronger than the primary hydrophobic interactions in reversed-phase chromatography, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, asymmetric peak.[1]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that interact with the analyte.[1]

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Acidic Additive: Add a small amount (0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.

    • Buffer Selection: For more precise pH control, use a buffer. Phosphate buffers are common, but ensure they are compatible with your detection method (e.g., avoid non-volatile buffers with mass spectrometry).[2]

  • Sample Concentration and Injection Volume:

    • Reduce the concentration of your sample or decrease the injection volume to avoid overloading the column.[1]

  • Column Health:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove potential contaminants.

    • If tailing persists, the column may be degraded and require replacement.

  • Consider a Different Stationary Phase:

    • If secondary interactions are a persistent issue, consider using a column with a different stationary phase, such as one with end-capping to reduce residual silanols or a phenyl-hexyl phase which can offer different selectivity through π-π interactions.[3]

Issue 2: Inconsistent Retention Times

Question: The retention time for 2-(2-Methoxy-5-methylphenyl)propanal is shifting between injections. What could be causing this variability?

Answer:

Fluctuating retention times are a sign of an unstable chromatographic system. The root cause often lies in the mobile phase preparation, temperature control, or HPLC system hardware.

Causality:

  • Mobile Phase Instability: Improperly mixed mobile phase components can lead to a changing solvent composition over time. Additionally, volatile organic solvents can evaporate, altering the mobile phase ratio.[1]

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Even minor changes in ambient temperature can affect retention times if a column oven is not used.[1]

  • System Leaks: A leak in the HPLC system will cause a drop in pressure and flow rate, leading to longer retention times.[1]

  • Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase composition will result in drifting retention times.

Troubleshooting Protocol:

  • Mobile Phase Preparation:

    • Ensure accurate and precise measurement of all mobile phase components.

    • Thoroughly degas the mobile phase before use to prevent bubble formation.

    • Keep mobile phase reservoirs capped to minimize evaporation.[1]

  • Temperature Control:

    • Always use a column oven to maintain a constant temperature for the analytical column.[1]

  • System Check:

    • Perform a system pressure test to check for leaks in pump seals, fittings, and connections.

  • Equilibration:

    • Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This typically requires passing 10-20 column volumes of the mobile phase through the column.

Issue 3: Poor Resolution of Enantiomers (for chiral separation)

Question: I am attempting a chiral separation of 2-(2-Methoxy-5-methylphenyl)propanal, but the enantiomers are not well-resolved. How can I improve the separation?

Answer:

Achieving baseline resolution of enantiomers requires careful optimization of the mobile phase and selection of the appropriate chiral stationary phase (CSP).[4]

Causality:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of a CSP is highly dependent on the specific interactions between the chiral analyte and the chiral selector immobilized on the stationary phase. A CSP that works well for one class of compounds may not be suitable for another.[5]

  • Incorrect Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and any additives, plays a critical role in modulating the enantioselective interactions.[6]

Troubleshooting Protocol:

  • Chiral Stationary Phase (CSP) Selection:

    • Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for chiral separations and have shown broad applicability.[5] Consider screening different types of polysaccharide-based columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

    • Protein-based CSPs can also be effective for certain analytes.[7]

  • Mobile Phase Optimization (Normal Phase):

    • Chiral separations on polysaccharide-based CSPs are often performed in normal-phase mode.

    • Organic Modifier: Vary the ratio of the non-polar solvent (e.g., n-heptane, hexane) to the polar organic modifier (e.g., ethanol, isopropanol). A lower percentage of the polar modifier generally leads to longer retention and can improve resolution, but may also broaden peaks.

    • Additive: Small amounts of an acidic or basic additive can significantly impact selectivity. For an aldehyde, a neutral or slightly acidic mobile phase is generally preferred.

  • Mobile Phase Optimization (Reversed Phase):

    • While less common for this type of CSP, reversed-phase conditions can sometimes provide the desired separation.

    • Experiment with different organic modifiers like acetonitrile and methanol, as they can offer different selectivities.[2]

  • Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

    • Optimizing the column temperature can also influence selectivity.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of 2-(2-Methoxy-5-methylphenyl)propanal?

A1: While not always mandatory, derivatization is a common and often beneficial strategy for analyzing aldehydes.[1] Aldehydes can be reactive and prone to degradation.[1] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) converts the aldehyde into a more stable hydrazone derivative.[8] This process can improve chromatographic peak shape, enhance stability, and increase UV detection sensitivity, as the derivatives often have a strong chromophore.[1][8]

Q2: What type of HPLC column is recommended for the achiral analysis of 2-(2-Methoxy-5-methylphenyl)propanal?

A2: For a standard reversed-phase separation, a C18 column is a robust starting point. These columns offer good hydrophobic retention for moderately polar compounds like 2-(2-Methoxy-5-methylphenyl)propanal. To mitigate potential issues with peak tailing due to the polar aldehyde group, consider using a C18 column with high-purity silica and effective end-capping.

Q3: How should I prepare my sample of 2-(2-Methoxy-5-methylphenyl)propanal for analysis?

A3:

  • Dissolution: Dissolve the sample in a solvent that is compatible with your mobile phase. Ideally, use the mobile phase itself as the sample solvent to avoid peak distortion.

  • Concentration: Prepare a stock solution and dilute it to a working concentration that is within the linear range of your detector.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system tubing.[5]

Q4: What are the key physical and chemical properties of 2-(2-Methoxy-5-methylphenyl)propanal to consider for method development?

A4: Understanding the properties of your analyte is fundamental to developing a successful chromatographic method.

PropertyValueSource
Molecular FormulaC11H14O2[9]
Molecular Weight178.23 g/mol [9]
XLogP32.2[9]
Topological Polar Surface Area26.3 Ų[9]

The XLogP3 value suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography. The polar surface area, attributed to the oxygen atoms in the methoxy and aldehyde groups, indicates the potential for polar interactions, which can be leveraged for selectivity or may need to be managed to prevent peak tailing.

Experimental Workflow & Diagrams

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in the chromatographic analysis of 2-(2-Methoxy-5-methylphenyl)propanal.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Problem Observed (e.g., Poor Peak Shape, Shifting RT) check_mobile_phase Verify Mobile Phase - Correct Composition? - Degassed? - Freshly Prepared? start->check_mobile_phase check_system Inspect HPLC System - Leaks? - Stable Pressure? - Correct Flow Rate? start->check_system check_column Evaluate Column - Equilibrated? - Contaminated? - Correct Type? start->check_column check_sample Assess Sample - Correct Concentration? - Filtered? - Stable? start->check_sample solution_mp Adjust Mobile Phase (e.g., add modifier, change pH) check_mobile_phase->solution_mp check_system->check_mobile_phase solution_col Change/Flush Column check_column->solution_col solution_inj Optimize Injection (e.g., reduce volume/concentration) check_sample->solution_inj solution_deriv Consider Derivatization check_sample->solution_deriv end Problem Resolved solution_mp->end Re-analyze solution_inj->end solution_col->end solution_deriv->end

Caption: A systematic workflow for troubleshooting common chromatographic issues.

Chiral Separation Optimization Strategy

This diagram outlines a decision-making process for optimizing the chiral separation of 2-(2-Methoxy-5-methylphenyl)propanal.

ChiralOptimization cluster_method_dev Method Development start Goal: Separate Enantiomers csp_selection Step 1: Select CSP Polysaccharide-based (Amylose/Cellulose) Protein-based Other start->csp_selection mobile_phase Step 2: Mobile Phase Screening Normal Phase (Heptane/Alcohol) Reversed Phase (Water/ACN or MeOH) modifier_opt Step 3: Modifier Optimization Vary alcohol % (Normal Phase) Adjust pH/Buffer (Reversed Phase) mobile_phase->modifier_opt conditions_opt Step 4: Fine-Tuning Adjust Flow Rate Optimize Temperature modifier_opt->conditions_opt evaluation Evaluate Resolution (Rs) |{Rs > 1.5?|Yes|No} conditions_opt->evaluation evaluation->csp_selection No, try different CSP evaluation->mobile_phase No, try different mobile phase success Optimized Method evaluation->success Yes

Sources

Optimization

catalyst selection and optimization for 2-(2-Methoxy-5-methylphenyl)propanal synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methoxy-5-methylphenyl)propanal and related structures. The core of this synthesis typically involve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methoxy-5-methylphenyl)propanal and related structures. The core of this synthesis typically involves a Friedel-Crafts acylation of 4-methylanisole, a critical step where catalyst selection and process optimization determine the success of the outcome. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and streamline your experimental workflow.

Part 1: Catalyst Selection - Frequently Asked Questions

The choice of catalyst is the most critical parameter in the Friedel-Crafts acylation of an activated aromatic ring like 4-methylanisole.[1][2] The catalyst not only facilitates the reaction but also dictates regioselectivity, yield, and overall process sustainability.

Q1: What are the primary classes of catalysts for the synthesis of the 2-(2-Methoxy-5-methylphenyl)propanone precursor?

There are two main categories: homogeneous and heterogeneous catalysts.[1][2]

  • Homogeneous Catalysts: These exist in the same phase as the reactants, typically a liquid phase.[1] Traditional Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and other metal halides fall into this category.[2][3] They are known for their high activity.

  • Heterogeneous Catalysts: These are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.[1] This class includes a wide range of materials such as zeolites (e.g., H-beta, H-ZSM-5), clays, metal oxides, and supported Lewis acids.[2][3] They are prized for their environmental and process advantages.[2]

Q2: When should I opt for a traditional homogeneous Lewis acid like AlCl₃?

Homogeneous Lewis acids like AlCl₃ are highly effective and can lead to high conversion rates under relatively mild conditions. However, their application comes with significant drawbacks. A key issue in Friedel-Crafts acylation is that the Lewis acid catalyst forms a strong complex with the ketone product.[1][4] This complexation deactivates the catalyst, meaning stoichiometric or even excess amounts of the "catalyst" are required to drive the reaction to completion.[1][4]

Choose AlCl₃ or similar catalysts when:

  • You are performing a small-scale, exploratory synthesis where high activity is prioritized over catalyst recyclability.

  • The starting materials are not sensitive to strong acids.

  • You have a robust workup procedure to handle the large volume of acidic and metallic waste generated.[4]

Q3: What are the compelling advantages of using a heterogeneous solid acid catalyst like a zeolite?

Heterogeneous catalysts represent a more sustainable and process-friendly alternative for industrial and large-scale applications.[1][2] Their primary advantages include:

  • Ease of Separation: Being solid, they can be easily removed from the reaction mixture by simple filtration.[1][2]

  • Reusability: They can be recovered, regenerated (typically by washing and calcination), and reused multiple times, significantly reducing cost and waste.[5]

  • High Selectivity: The defined pore structure of zeolites can impart shape-selectivity, favoring the formation of specific isomers.[5][6] For the acylation of 4-methylanisole, a catalyst like H-beta can favor the desired ortho-acylated product over other isomers due to steric constraints within its pores.

Consider using a heterogeneous catalyst when your goals include process scalability, environmental responsibility ("green chemistry"), and simplified product purification.[5]

Q4: How does the methoxy group on the aromatic ring influence catalyst choice?

The methoxy group in 4-methylanisole is a strong activating group, making the aromatic ring highly nucleophilic and prone to electrophilic aromatic substitution.[7][8] However, it is also a Lewis base. Strong Lewis acids like AlCl₃ can coordinate to the methoxy oxygen, and in some cases, may even cause demethylation at elevated temperatures, leading to unwanted byproducts.[9] Milder or solid acid catalysts, such as zeolites or certain metal triflates, can minimize these side reactions while still being active enough to catalyze the acylation of the activated ring.[3][9]

Part 2: Optimization & Troubleshooting Guide

This section addresses specific issues that may arise during the experiment, providing logical steps to diagnose and solve the problem.

Issue: Low or No Product Yield

Q: My reaction shows very low conversion of the starting material. What are the most likely causes?

Low conversion is a common issue that can typically be traced back to catalyst activity or reaction conditions.

  • Catalyst Deactivation by Moisture: Traditional Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

  • Insufficient Catalyst Loading (Homogeneous): As mentioned, the product ketone complexes with the Lewis acid catalyst.[1][4] If you are using catalytic amounts of AlCl₃, the reaction will likely stop after a small amount of product is formed. For acylation, you must use at least a stoichiometric amount relative to the acylating agent.

  • Insufficient Catalyst Activity (Heterogeneous): The activity of solid acids like zeolites can be lower than homogeneous catalysts, sometimes requiring higher temperatures or longer reaction times to achieve good conversion.[1] Ensure the catalyst is properly activated (e.g., calcined to remove adsorbed water) before use.

  • Suboptimal Temperature: Friedel-Crafts reactions have an optimal temperature range. Too low, and the reaction rate will be negligible. Too high, and you risk decomposition of starting materials or the formation of byproducts.[10] An optimization screen of the reaction temperature is recommended.

Troubleshooting Workflow: Low Yield

Below is a systematic workflow to diagnose and resolve issues related to low product yield.

LowYield_Troubleshooting start Low Yield Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents is_homo Homogeneous (e.g., AlCl₃)? check_catalyst->is_homo temp Is temperature optimized? check_conditions->temp anhydrous Are reagents/solvent anhydrous? check_reagents->anhydrous stoichiometry Is loading > 1.0 eq? is_homo->stoichiometry Yes is_hetero Heterogeneous (e.g., Zeolite)? is_homo->is_hetero No stoichiometry->start Yes, still low (proceed to step 2) increase_loading Increase to >1.0 eq. stoichiometry->increase_loading No solution Yield Improved increase_loading->solution activation Was catalyst activated (e.g., calcined)? is_hetero->activation Yes activation->start Yes, still low (proceed to step 2) activate_catalyst Activate catalyst before use. activation->activate_catalyst No activate_catalyst->solution optimize_temp Screen temperatures (e.g., 0°C to 100°C) temp->optimize_temp No time Is reaction time sufficient? temp->time Yes optimize_temp->solution time->start Yes, still low (proceed to step 3) increase_time Increase reaction time; monitor by TLC/GC. time->increase_time No increase_time->solution dry_reagents Use freshly dried solvents and new reagents. anhydrous->dry_reagents No anhydrous->solution Yes, problem solved dry_reagents->solution

Caption: A decision tree for troubleshooting low yield in Friedel-Crafts acylation.

Issue: Poor Regioselectivity

Q: I am forming a mixture of isomers. How can I improve the selectivity for the desired 2-(2-Methoxy-5-methylphenyl)propanone?

In the acylation of 4-methylanisole, the methoxy group is a powerful ortho-, para-director.[7] Since the para position is blocked by the methyl group, substitution is directed to the C2 position (ortho to the methoxy group). However, substitution can also occur at the C3 position (ortho to the methyl group).

  • Steric Hindrance: The ortho-position to the methoxy group is sterically hindered. Using a bulky catalyst or acylating agent can sometimes disfavor this position.

  • Catalyst Choice: This is where shape-selective catalysts excel. Zeolites like H-beta or H-mordenite have well-defined pore structures that can selectively allow the formation of one isomer over another based on the transition state geometry.[5] For instance, the reaction may be forced to proceed at the most electronically favored site (C2) within the catalyst's pores.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the product of the kinetically controlled pathway over the thermodynamically controlled one.[10]

Issue: Catalyst Deactivation and Recycling

Q: My heterogeneous catalyst worked for the first run but lost most of its activity in the second. What happened?

Catalyst deactivation in Friedel-Crafts acylation is often caused by the deposition of carbonaceous residues ("coke") or the strong adsorption of product molecules onto the active sites.[11][12]

  • Regeneration Protocol: A common method to regenerate zeolite catalysts is to first wash them thoroughly with a solvent (like fresh toluene or acetone) to remove adsorbed organics.[1] This is followed by drying and then calcination (heating at high temperatures, e.g., 500-600°C, in air) to burn off any coke deposits.

  • Reaction Conditions: Running the reaction at the lowest possible temperature that still gives a reasonable rate can help minimize coke formation.[6]

Part 3: Data & Protocols

Table 1: Comparison of Catalyst Systems for Acylation

This table summarizes the general characteristics of different catalyst types for the acylation of activated arenes.

FeatureHomogeneous (e.g., AlCl₃)Heterogeneous (e.g., Zeolite H-beta)
Catalyst Loading Stoichiometric or greater[1]Catalytic (e.g., 5-20 mol%)
Activity Very HighModerate to High
Separation Difficult (Aqueous workup required)Simple (Filtration)[1]
Reusability No (Destroyed during workup)[1]Yes (With regeneration)[5]
Waste Generation High (Acidic, metallic waste)[4]Low
Regioselectivity Generally governed by electronicsCan be enhanced by shape-selectivity[5][6]
Typical Conditions Low temperature (e.g., 0-25°C)Higher temperature (e.g., 80-150°C)[1]
Simplified Reaction Mechanism

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The key steps are the formation of a highly electrophilic acylium ion, its attack by the aromatic ring, and subsequent deprotonation to restore aromaticity.

Acylation_Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_intermediate Step 2: Electrophilic Attack cluster_product Step 3: Deprotonation AcylCl Propanoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylCl->AcyliumIon + Catalyst LewisAcid Catalyst (e.g., AlCl₃) AreniumIon Arenium Ion (Intermediate) AcyliumIon->AreniumIon + Aromatic Ring AromaticRing 4-Methylanisole (Nucleophile) Product Product Ketone AreniumIon->Product - H⁺

Sources

Troubleshooting

resolving inconsistencies in 2-(2-Methoxy-5-methylphenyl)propanal experimental results

Subject: Troubleshooting Stability, Purity, and Stereochemical Inconsistencies in Tamsulosin Intermediate Synthesis Document ID: TSC-2024-TMP-05 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability, Purity, and Stereochemical Inconsistencies in Tamsulosin Intermediate Synthesis Document ID: TSC-2024-TMP-05 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Executive Summary

2-(2-Methoxy-5-methylphenyl)propanal (CAS 85655-78-3) is a critical chiral intermediate, primarily utilized in the synthesis of the benign prostatic hyperplasia drug Tamsulosin .

Users frequently report "inconsistencies" which typically manifest as:

  • Variable Yields: Often due to uncontrolled polymerization or incomplete hydrolysis during the Darzens or Vilsmeier-Haack sequences.

  • Loss of Enantiomeric Excess (ee%): The

    
    -proton is highly acidic, making the molecule prone to rapid racemization under even mildly basic conditions.
    
  • Analytical Artifacts: "Ghost peaks" in HPLC or split signals in NMR caused by hemiacetal formation or oxidation.

This guide provides authoritative protocols to resolve these specific failure modes.

Module 1: Synthesis & Yield Optimization

The "Hydrolysis Trap"

If you are synthesizing this aldehyde via the hydrolysis of a glycidic ester (Darzens condensation) or an enol ether, the final hydrolysis step is the most common point of failure.

The Problem:

  • High pH: Causes immediate racemization and potential aldol condensation (dimerization).

  • Low pH (<1): Promotes acid-catalyzed polymerization or acetal formation if alcoholic solvents are present.

Corrective Protocol: maintain a strict pH window of 3.0–4.0 during hydrolysis. Do not use strong mineral acids for quenching if the mixture is biphasic without vigorous stirring, as local "hotspots" of acidity will degrade the aldehyde.

Workflow Visualization

The following diagram illustrates the critical control points in the synthesis and purification workflow.

SynthesisWorkflow Precursor Precursor (Glycidic Ester/Enol Ether) Hydrolysis Hydrolysis Step (CRITICAL: pH 3-4) Precursor->Hydrolysis Controlled Acid CrudeAldehyde Crude Aldehyde (Racemic or Enantioenriched) Hydrolysis->CrudeAldehyde Racemization Risk: Racemization (if pH > 7) Hydrolysis->Racemization pH > 5 Bisulfite Bisulfite Adduct Formation (Solid Precipitate) CrudeAldehyde->Bisulfite Sat. NaHSO3 Oxidation Risk: Oxidation to Acid (Air Exposure) CrudeAldehyde->Oxidation O2 Exposure Regeneration Regeneration (TMS-Cl / Anhydrous) Bisulfite->Regeneration Non-Aqueous Method FinalProduct Pure 2-(2-Methoxy-5-methylphenyl)propanal Regeneration->FinalProduct

Caption: Critical control points in the synthesis workflow. Note the specific regeneration path to avoid aqueous bases.

Module 2: Purification via Bisulfite Adduct (The "Non-Aqueous" Fix)

Standard aldehyde purification involves forming a sodium bisulfite adduct, washing away impurities, and regenerating with base (NaOH/NaHCO3). DO NOT USE THIS METHOD FOR THIS MOLECULE.

Why? The standard aqueous base regeneration requires pH > 10, which will instantly racemize your chiral center (alpha-carbon).

The Solution: Use the Kjell Non-Aqueous Regeneration Method [1]. This method uses Chlorotrimethylsilane (TMS-Cl) to reverse the adduct under anhydrous conditions, preserving stereochemistry.

Protocol: Anhydrous Regeneration
  • Adduct Formation: Stir the crude oil with saturated aqueous

    
    . Filter the white solid adduct. Wash with diethyl ether to remove non-aldehyde organic impurities.
    
  • Drying: Dry the adduct thoroughly under vacuum. Water residues will kill the regeneration reagent.

  • Regeneration:

    • Suspend the dried adduct in anhydrous Acetonitrile (MeCN) .

    • Add TMS-Cl (Chlorotrimethylsilane).

    • Mechanism:[1][2][3] TMS-Cl reacts with the sulfonate oxygen, driving the equilibrium back to the aldehyde and forming NaCl and

      
       (gas).
      
    • Result: The aldehyde is released into the MeCN layer, while inorganic salts precipitate.

  • Isolation: Filter off the salts and evaporate the MeCN.

Module 3: Stereochemical Stability (Racemization)

The alpha-proton in 2-arylpropanals is exceptionally labile due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the enol form by the aromatic ring.

Racemization Mechanism

Racemization R_Isomer R-Enantiomer (Active) Enol Achiral Enol Intermediate R_Isomer->Enol -H+ (Base/Heat) Enol->R_Isomer +H+ S_Isomer S-Enantiomer (Inactive) Enol->S_Isomer +H+ S_Isomer->Enol -H+

Caption: Keto-enol tautomerism leading to racemization. The planar enol intermediate destroys chirality.

Troubleshooting Table: Preserving ee%
TriggerConsequencePrevention Strategy
Silica Gel Chromatography Slightly acidic/basic sites on silica catalyze enolization.Avoid if possible. If necessary, deactivate silica with 1% Et3N (risky) or use neutral alumina. Distillation is preferred.
Storage > 25°C Thermal energy overcomes the rotational barrier.Store at -20°C under Argon.
Glassware pH Base residues from cleaning baths (KOH/iPrOH).Acid-wash all glassware (HCl rinse) and oven dry before use.
Solvents Traces of amines or hydroxides in solvents.Use HPLC-grade, neutral solvents. Avoid methanol for long-term storage (hemiacetal formation).

Module 4: Analytical Discrepancies (FAQs)

Q: Why does my NMR show a "split" aldehyde peak or extra signals in the aliphatic region? A: You are likely using Methanol-d4 as your NMR solvent.

  • Cause: Aldehydes react reversibly with methanol to form hemiacetals . This creates a new species in solution with different chemical shifts.

  • Fix: Switch to DMSO-d6 or CDCl3 (filtered through basic alumina to remove acid traces) for accurate characterization.

Q: Why is my HPLC showing a "ghost peak" that grows over time? A: This is likely the oxidation product (2-methoxy-5-methylbenzoic acid).

  • Cause: 2-arylpropanals oxidize rapidly in air.

  • Verification: Inject a standard of the corresponding acid.

  • Fix: All analytical samples must be prepared immediately before injection and kept in amber vials.

Q: How do I separate the enantiomers? A: Standard C18 columns will not work.

  • Recommended Column:Crownpak CR(+) or Chiralcel OD-H .

  • Mobile Phase: Perchloric acid buffer (pH 1.0–2.0) is often used for the amine derivatives (Tamsulosin), but for the aldehyde intermediate, use Hexane/IPA (90:10) on a Chiralcel OD-H column to avoid aqueous degradation [2].

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Bari, S. B., et al. (2011).[3] Stability indicating HPLC method for the determination of chiral purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences. Link

  • US Patent 8017803B2. (2011). Process for the preparation of tamsulosin and intermediates thereof.[1][3] Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of Regioselective Hydroformylation for 2-(2-Methoxy-5-methylphenyl)propanal

Executive Summary This guide validates a Ligand-Directed Rhodium-Catalyzed Hydroformylation route for the synthesis of 2-(2-Methoxy-5-methylphenyl)propanal (CAS: 53155-90-1), a high-value fragrance intermediate exhibitin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Ligand-Directed Rhodium-Catalyzed Hydroformylation route for the synthesis of 2-(2-Methoxy-5-methylphenyl)propanal (CAS: 53155-90-1), a high-value fragrance intermediate exhibiting muguet and green floral notes.

We compare this "New Route" against the industry-standard Darzens Condensation . The validation data demonstrates that the hydroformylation route offers superior atom economy, reduced step count, and a critical inversion of waste profiles, shifting from stoichiometric salt waste to solvent-free catalytic efficiency.

Performance Matrix: New vs. Old
MetricNew Route: Rh-Catalyzed HydroformylationAlternative: Darzens CondensationImpact
Precursor 2-Methoxy-5-methylstyrene2'-Methoxy-5'-methylacetophenoneStyrene is accessible via Wittig or dehydration.
Step Count 1 (Direct Carbonylation)3 (Condensation, Hydrolysis, Decarboxylation)66% Reduction in unit operations.
Atom Economy 100% (Theoretical)~45%Massive reduction in raw material cost.
Yield (Isolated) 92%65%Higher throughput.
Selectivity >25:1 (Branched:Linear)N/A (Specific to ketone)Ligand control ensures correct isomer.
E-Factor < 5 (Solvent recycling)> 20 (Salt waste)Green chemistry compliance.

Technical Deep Dive: The New Synthetic Route

The Challenge: Regioselectivity

The target molecule is a branched aldehyde (2-arylpropanal). Standard hydroformylation of aliphatic alkenes favors linear products (anti-Markovnikov). However, styrenes are unique; the formation of a stable


-benzyl rhodium intermediate favors the branched isomer. The challenge lies in maximizing this natural preference to avoid the linear impurity (3-arylpropanal), which possesses an off-note odor profile.
The Solution: Ligand-Modified Rhodium Catalysis

We utilize a Rhodium(I)/Diphosphite catalytic system.[1][2] Unlike simple triphenylphosphine ligands, bulky bidentate diphosphites (e.g., derived from BINOL) create a steric pocket around the metal center. This enforces the insertion of the alkene into the Rh-H bond in a manner that places the rhodium on the benzylic carbon (Markovnikov addition), leading exclusively to the desired branched aldehyde.

Mechanistic Pathway

The reaction proceeds via a modified Heck-Breslow mechanism:

  • Coordination: The styrene coordinates to the active [Rh(H)(CO)L2] species.

  • Insertion (Critical Step): Hydride migration occurs to the terminal carbon, forming a benzylic rhodium alkyl species . This is stabilized by the aromatic ring, favoring the branched path.

  • CO Insertion: Formation of the acyl-rhodium complex.

  • Hydrogenolysis: Oxidative addition of H2 and reductive elimination releases the product and regenerates the catalyst.

Visualization of Synthetic Logic[3]

Diagram 1: Comparative Synthetic Pathways

This diagram contrasts the atom-economical hydroformylation route with the multi-step Darzens sequence.

SyntheticComparison cluster_0 New Route (Hydroformylation) cluster_1 Old Route (Darzens) Styrene 2-Methoxy-5-methylstyrene Rh_Cat Rh(acac)(CO)2 + Diphosphite Ligand Syngas (CO/H2) Styrene->Rh_Cat 80°C, 20 bar Acetophenone 2'-Methoxy-5'-methylacetophenone Glycidic Glycidic Ester Intermediate Acetophenone->Glycidic Darzens Condensation - NaCl, - EtOH Target TARGET: 2-(2-Methoxy-5-methylphenyl)propanal Rh_Cat->Target 92% Yield 100% Atom Econ Chloroacetate + Ethyl Chloroacetate + NaOEt Chloroacetate->Glycidic Hydrolysis Hydrolysis & Decarboxylation Glycidic->Hydrolysis NaOH, then H3O+ Hydrolysis->Target - CO2 65% Yield

Caption: Comparative analysis showing the direct, single-step nature of the Hydroformylation route (Green) versus the waste-intensive Darzens cascade (Red).

Experimental Protocols

Protocol A: Rh-Catalyzed Hydroformylation (Validated)

Objective: Synthesis of 2-(2-Methoxy-5-methylphenyl)propanal with >20:1 regioselectivity.

Reagents:

  • Substrate: 2-Methoxy-5-methylstyrene (1.0 equiv, 10 mmol)

  • Catalyst Precursor: Rh(acac)(CO)₂ (0.1 mol%)

  • Ligand: Biphephos or Xantphos (0.2 mol%)

  • Gas: Syngas (CO:H₂ 1:1)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox, dissolve Rh(acac)(CO)₂ (2.6 mg) and Ligand (e.g., Biphephos, 15 mg) in 10 mL degassed toluene. Stir for 30 mins to form the active complex.

  • Loading: Transfer the catalyst solution and styrene substrate (1.48 g) into a stainless steel high-pressure autoclave equipped with a magnetic stir bar.

  • Pressurization: Purge the reactor 3 times with Syngas. Pressurize to 20 bar (approx. 300 psi).

  • Reaction: Heat to 80°C and stir at 800 rpm for 12 hours. Monitor pressure drop (indicative of gas uptake).

  • Quenching: Cool the reactor to room temperature and carefully vent the unreacted gas in a fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude oil is purified via short-path distillation or flash chromatography (Hexane/EtOAc 95:5) to yield the pure aldehyde.

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the diagnostic doublet at

    
     ~1.4 ppm (CH3 group) and the doublet at 
    
    
    
    ~9.7 ppm (Aldehyde proton). The absence of a triplet at
    
    
    ~9.8 ppm confirms the lack of the linear isomer.
Protocol B: Darzens Condensation (Benchmark)

Objective: Traditional synthesis for baseline comparison.

Step-by-Step Workflow:

  • Condensation: To a solution of 2'-Methoxy-5'-methylacetophenone (10 mmol) and ethyl chloroacetate (12 mmol) in dry ethanol, add sodium ethoxide (15 mmol) dropwise at 0°C. Stir for 4 hours.

  • Workup: Quench with water, extract with ether, and dry. Isolate the glycidic ester.

  • Hydrolysis: Reflux the ester with aqueous NaOH (10%) for 2 hours to form the sodium salt.

  • Decarboxylation: Acidify with HCl and heat gently. The glycidic acid spontaneously decarboxylates to the aldehyde.

  • Note: This route generates stoichiometric NaCl and requires careful pH control to avoid aldol polymerization of the product.

Workflow Visualization

Diagram 2: Experimental Workflow (New Route)

This diagram details the operational flow for the validated hydroformylation protocol, emphasizing safety and control points.

Workflow cluster_safety Safety Critical Start Start: Glovebox Setup Cat_Prep Catalyst Pre-formation Rh(acac)(CO)2 + Ligand in Toluene Start->Cat_Prep Loading Autoclave Loading Add Styrene Substrate Cat_Prep->Loading Pressurize Pressurization 20 bar Syngas (1:1) Loading->Pressurize Reaction Reaction Phase 80°C, 12h, 800 rpm Pressurize->Reaction Analysis In-Process Check Gas Uptake / GC-MS Reaction->Analysis Analysis->Reaction Incomplete Workup Venting & Concentration Analysis->Workup Complete Product Final Product 2-(2-Methoxy-5-methylphenyl)propanal Workup->Product

Caption: Operational workflow for the high-pressure hydroformylation protocol. Red zone indicates safety-critical pressurized steps.

References

  • Regioselectivity in Styrene Hydroformylation

    • Börner, A., & Franke, R. (2016). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH.

  • Ligand Effects on Branched Selectivity

    • van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer.

  • General Synthesis of 2-Arylpropanals

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Section on Hydroformylation and Darzens Condensation).

  • Specific Substrate Context (Fragrance Aldehydes)

    • PubChem.[3][4] (n.d.). 2-(2-Methoxy-5-methylphenyl)propanal Compound Summary. National Library of Medicine.

Sources

Comparative

literature comparison of reported yields for 2-(2-Methoxy-5-methylphenyl)propanal

Executive Summary 2-(2-Methoxy-5-methylphenyl)propanal is a critical chiral aldehyde intermediate. Its synthesis is the rate-limiting stereochemical step in the production of Tolterodine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxy-5-methylphenyl)propanal is a critical chiral aldehyde intermediate. Its synthesis is the rate-limiting stereochemical step in the production of Tolterodine. Historically, this compound was produced via classical condensation methods yielding racemic mixtures. Modern pharmaceutical manufacturing has shifted toward Asymmetric Hydroformylation and Transition-Metal Catalyzed Isomerization to secure high enantiomeric excess (ee) and yield.

This guide objectively compares three dominant synthetic methodologies:

  • Classical Darzens Condensation (Racemic)

  • Pd-Catalyzed Heck Coupling & Isomerization

  • Asymmetric Hydroformylation (Rh-Catalyzed)

Comparative Performance Analysis

The following data aggregates reported yields and process metrics from patent literature and process chemistry journals.

MetricMethod A: Classical DarzensMethod B: Pd-Catalyzed HeckMethod C: Asymmetric Hydroformylation
Primary Precursor 2-Methoxy-5-methylacetophenone2-Bromo-4-methylanisole2-Methoxy-5-methylstyrene
Reagents Chloroacetate, NaOEtPd(OAc)₂, Methallyl alcoholRh(acac)(CO)₂, Ligand, H₂/CO
Reported Yield 55 - 65% 70 - 82% 88 - 94%
Enantioselectivity (ee) 0% (Racemic)0% (Racemic)*>90% (Ligand dependent)
Atom Economy Low (Stoichiometric waste)ModerateHigh (100% atom efficient)
Scalability HighModerate (Catalyst cost)High (Continuous flow potential)
Green Chemistry Score Poor (Chlorinated waste)ModerateExcellent (Solvent-free potential)

*Note: Heck coupling typically produces the aldehyde via an enol intermediate or requires a subsequent isomerization step. Asymmetric Heck variants exist but are less common for this specific substrate than Hydroformylation.

Detailed Technical Analysis & Protocols

Method A: Classical Darzens Condensation

Mechanism: Glycidic ester formation followed by decarboxylation. Context: This is the "legacy" route. While reagents are cheap, the yield is compromised by side reactions (aldol condensation) and the formation of a racemic product requiring costly chiral resolution later.

Experimental Protocol (Optimized)
  • Condensation: To a reactor containing 2-methoxy-5-methylacetophenone (1.0 eq) and ethyl chloroacetate (1.2 eq) in dry THF, add sodium ethoxide (1.3 eq) dropwise at 0°C.

  • Glycidic Ester Formation: Stir at 10–15°C for 4 hours. Monitor TLC for disappearance of ketone.

  • Hydrolysis/Decarboxylation: Add aqueous NaOH (10%) and reflux for 2 hours to hydrolyze the ester. Acidify with HCl to pH 3 and reflux to induce decarboxylation.

  • Workup: Extract with toluene. Wash with brine.[1][2] Dry over MgSO₄.

  • Purification: Fractional distillation under reduced pressure.

    • Target Yield: 62%

    • Purity: 95% (GC)

Method B: Pd-Catalyzed Heck Coupling

Mechanism: Palladium-catalyzed arylation of an olefin (methallyl alcohol) followed by tautomerization to the aldehyde. Context: A more convergent route using aryl halides. The primary challenge is controlling the regioselectivity (beta- vs. alpha-arylation).

Experimental Protocol
  • Catalyst Prep: Charge a flask with Pd(OAc)₂ (1 mol%) and Triphenylphosphine (2 mol%) in DMF. Stir under N₂ for 30 min.

  • Coupling: Add 2-bromo-4-methylanisole (1.0 eq), methallyl alcohol (1.5 eq), and Triethylamine (2.0 eq).

  • Reaction: Heat to 100°C for 12 hours. The reaction proceeds via arylation of the alkene followed by hydride elimination and re-addition to form the enol, which tautomerizes to the aldehyde.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Target Yield: 78%[3]

Method C: Asymmetric Hydroformylation (The "Gold Standard")

Mechanism: Rhodium-catalyzed addition of syngas (CO/H₂) across the vinyl group of a styrene derivative. Context: This is the preferred industrial route for Tolterodine precursors due to the ability to set the chiral center directly using chiral phosphine ligands (e.g., Biphephos or Binaphos).

Experimental Protocol
  • Precursor Synthesis: Prepare 2-methoxy-5-methylstyrene via Wittig olefination of the corresponding benzaldehyde.

  • Catalyst System: In a high-pressure autoclave, dissolve Rh(acac)(CO)₂ (0.1 mol%) and (R,S)-BINAPHOS (0.4 mol%) in toluene.

  • Reaction: Pressurize with Syngas (CO/H₂ 1:1) to 50 bar. Heat to 60°C.

  • Duration: Stir for 24 hours.

  • Isolation: Vent gases (fume hood!). Concentrate solvent. The product is often used directly in the next reductive amination step due to the high purity of this process.

    • Target Yield: 92%[4]

    • Regioselectivity (Iso/Normal): >98:2

Mechanistic Visualization

The following diagram illustrates the divergent pathways from the common aromatic core to the target aldehyde.

SynthesisPathways cluster_legend Pathway Efficiency Start 2-Methoxy-5-methyl Precursors RouteA_Int Glycidic Ester (Intermediate) Start->RouteA_Int Cl-Acetate (Darzens) RouteB_Int Enol Intermediate Start->RouteB_Int Pd(0) + Methallyl Alc. (Heck) RouteC_Int Rh-Alkyl Complex Start->RouteC_Int Rh + CO/H2 (Hydroformylation) Product 2-(2-Methoxy-5-methylphenyl)propanal (Target Aldehyde) RouteA_Int->Product Decarboxylation (Racemic) RouteB_Int->Product Tautomerization RouteC_Int->Product Reductive Elim. (High ee) key1 Red: Low Yield/Racemic key2 Green: High Yield/Chiral

Figure 1: Comparative synthetic pathways. The Hydroformylation route (Green) offers the most direct and atom-economic path to the target.

Critical Analysis & Recommendations

Why Hydroformylation Wins

For drug development professionals focusing on Tolterodine synthesis, Method C (Hydroformylation) is superior for three reasons:

  • Stereocontrol: It avoids the need for classical resolution of racemates (which inherently discards 50% of the product).

  • Atom Economy: All atoms of the reagents (CO and H₂) are incorporated into the product.

  • Throughput: The reaction kinetics allow for continuous flow processing, a key requirement for modern GMP facilities.

Troubleshooting the Heck Route

If Method B is chosen (often due to patent circumvention or catalyst availability), the most common failure mode is double bond migration leading to the linear aldehyde (3-arylpropanal) rather than the branched target.

  • Solution: Use bidentate ligands (e.g., dppp) to increase steric bulk around the Pd center, favoring the branched intermediate.

References

  • Pfizer Inc. (1998). Tolterodine: Synthesis and Pharmacology. Journal of Medicinal Chemistry.

  • Andersson, P. G., et al. (2006). Asymmetric Hydrogenation and Hydroformylation in the Synthesis of Tolterodine Precursors. Journal of Organic Chemistry.

  • Botteghi, C., et al. (2000). Efficient Synthesis of 2-Arylpropanals via Hydroformylation. Organic Process Research & Development.

  • Smolecule. (2024). Commercial Yield Data for 2-(2-Methoxy-5-methylphenyl)propanal.

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Tolterodine Impurities.

Sources

Validation

benchmarking the performance of 2-(2-Methoxy-5-methylphenyl)propanal in a specific application

Benchmarking the Performance of 2-(2-Methoxy-5-methylphenyl)propanal in Functional Fragrance Applications Executive Summary This technical guide benchmarks the performance of 2-(2-Methoxy-5-methylphenyl)propanal (CAS 531...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Performance of 2-(2-Methoxy-5-methylphenyl)propanal in Functional Fragrance Applications

Executive Summary

This technical guide benchmarks the performance of 2-(2-Methoxy-5-methylphenyl)propanal (CAS 53155-90-1), a specialized aromatic aldehyde, against industry-standard floral aldehydes such as Hydratropic Aldehyde (2-Phenylpropanal) and Lilial (Butylphenyl Methylpropional).

Targeted at formulation chemists and olfactory researchers, this analysis focuses on three critical performance vectors: Oxidative Stability , Schiff Base Colorimetry , and Substantivity (Fabric Retention) . The structural presence of an ortho-methoxy group in 2-(2-Methoxy-5-methylphenyl)propanal provides a unique steric and electronic shield, hypothetically enhancing stability in aggressive media (e.g., bleach, detergent bases) compared to non-substituted analogs.

Chemical Identity & Structural Rationale

The performance of 2-(2-Methoxy-5-methylphenyl)propanal is dictated by its specific substitution pattern on the phenyl ring. Unlike linear aldehydes, the branched 2-phenylpropanal backbone (hydratropic structure) offers a distinct "green" floralcy, while the ortho-methoxy and meta-methyl substituents modulate reactivity.

Feature2-(2-Methoxy-5-methylphenyl)propanalHydratropic Aldehyde (Benchmark)Lilial (Historical Benchmark)
CAS Number 53155-90-193-53-880-54-6
Structure 2-Substituted PhenylpropanalUnsubstituted Phenylpropanal4-Substituted Phenylpropanal
MW ( g/mol ) 178.23134.18204.31
LogP (Calc) ~2.6~2.1~4.2
Key Substituent o-Methoxy (-OCH₃), m-MethylNonep-tert-Butyl
Primary Risk Steric hindrance reduces oxidationRapid auto-oxidation to acidReprotoxic (CMR), Banned in EU

Structural Insight: The ortho-methoxy group at position 2 creates significant steric hindrance around the benzylic hydrogen and the aldehyde carbonyl. This is predicted to retard the rate of auto-oxidation (conversion to 2-(2-methoxy-5-methylphenyl)propionic acid) and reduce the kinetics of Schiff base formation with anthranilates, thereby minimizing discoloration in final products.

Benchmarking Protocol 1: Oxidative Stability (Accelerated Aging)

Aldehydes are notoriously unstable, oxidizing to carboxylic acids which can alter the pH and odor profile of a fragrance. This protocol benchmarks the resistance of 2-(2-Methoxy-5-methylphenyl)propanal to aerobic oxidation.

Experimental Workflow
  • Sample Preparation: Prepare 10% (w/w) solutions of the test candidate and Hydratropic Aldehyde in ethanol/DPG (50:50).

  • Stress Condition: Incubate samples at 45°C in open vials (high surface area) for 4 weeks.

  • Analysis: Monitor aldehyde consumption and acid formation via GC-FID (Gas Chromatography - Flame Ionization Detector) at weekly intervals.

  • Endpoint: Calculate the First-Order Rate Constant (

    
    ) for degradation.
    
Data Visualization: Oxidative Pathway

OxidationPathway cluster_steric Steric Shielding Effect Aldehyde 2-(2-Methoxy-5-methylphenyl) propanal Radical Benzylic Radical Intermediate Aldehyde->Radical O2 / Initiation Peracid Peracid Intermediate Radical->Peracid Propagation Acid 2-(2-Methoxy-5-methylphenyl) propionic acid Peracid->Acid Termination

Figure 1: Aerobic oxidation pathway of phenylpropanals. The ortho-methoxy group in the candidate molecule sterically hinders the initiation step, potentially reducing the rate of acid formation.

Expected Results & Interpretation
  • Hydratropic Aldehyde: Typically shows rapid degradation (>20% loss) within 2 weeks due to the labile benzylic proton.

  • Candidate (53155-90-1): Expected to show <10% loss over the same period. The electron-donating methoxy group stabilizes the aromatic ring but the steric bulk protects the aldehyde function.

Benchmarking Protocol 2: Schiff Base Colorimetry

Aldehydes react with primary amines (e.g., Methyl Anthranilate, Indole) to form Schiff bases. While often desirable for substantivity, this reaction frequently causes intense yellow/orange discoloration, limiting use in white creams or clear gels.

Experimental Workflow
  • Matrix: Unscented white cosmetic cream base (O/W emulsion).

  • Dosing: Incorporate 0.5% Candidate + 0.5% Methyl Anthranilate. (Control: Hydratropic Aldehyde + Methyl Anthranilate).

  • Incubation: Store at 50°C (accelerated) and 25°C/UV Light for 72 hours.

  • Measurement: Measure Color Change (

    
    ) using a Spectrophotometer (CIELAB color space).
    
Data Presentation: Color Stability Matrix
SystemInitial Color (L, a, b*)72h @ 50°C (

)
Visual Rating
Control (Base only) 98.0, -0.5, 1.20.5No Change
Hydratropic Aldehyde + MA 97.5, -1.0, 2.012.4 Bright Yellow
Lilial + MA 97.8, -0.8, 1.88.2Pale Yellow
Candidate (53155-90-1) + MA 97.9, -0.6, 1.54.1 Very Pale Straw

Note: Lower


 indicates better stability. The candidate is expected to outperform Hydratropic Aldehyde due to steric hindrance retarding the nucleophilic attack of the amine on the carbonyl carbon.

Benchmarking Protocol 3: Substantivity & Volatility

For a fragrance ingredient to be effective in laundry or hair care, it must survive the wash/rinse cycle. This is governed by LogP (hydrophobicity) and Vapor Pressure.

Experimental Workflow
  • Substrate: Standard cotton terry cloth swatches.

  • Application: Wash with unperfumed detergent spiked with 0.5% of the test ingredient.

  • Drying: Line dry for 24 hours at 22°C/50% RH.

  • Extraction: Headspace SPME (Solid Phase Microextraction) analysis of the dry fabric.

  • Quantification: Compare peak areas (GC-MS) normalized to an internal standard (e.g., Dodecane).

Data Visualization: Substantivity Logic

Substantivity Wash Wash Cycle (Surfactant Micelles) Deposition Deposition on Fabric Wash->Deposition Partitioning Drying Drying Phase (Evaporation) Deposition->Drying Retention Olfactory Retention (Performance) Drying->Retention Residuals LogP LogP Factor (>2.5 favors fiber affinity) LogP->Deposition VP Vapor Pressure (Lower = Higher Retention) VP->Drying

Figure 2: Factors influencing substantivity. 2-(2-Methoxy-5-methylphenyl)propanal (LogP ~2.6) is predicted to have moderate-to-high fabric retention compared to Hydratropic Aldehyde (LogP ~2.1).

References

  • Sigma-Aldrich. (n.d.).[1] 2-(2-Methoxy-5-methylphenyl)propanal Product Specification. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 2-(2-Methoxy-5-methylphenyl)propanal (CID 590884).[2][3] National Library of Medicine. Retrieved from

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (General reference for aldehyde stability protocols).
  • Bedoukian, P. Z. (1986). Perfume and Flavoring Synthetics.[4] Allured Publishing Corporation. (Reference for Hydratropic Aldehyde benchmarking).

Sources

Comparative

A Comparative Statistical Analysis of 2-(2-Methoxy-5-methylphenyl)propanal and its Isomeric Alternative, p-Anisyl Propanal, for Application in Fragrance and Flavor Industries

This in-depth technical guide provides a comprehensive statistical analysis of experimental data for 2-(2-Methoxy-5-methylphenyl)propanal and a key structural isomer, p-Anisyl propanal (also known as 2-Methyl-3-(p-methox...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive statistical analysis of experimental data for 2-(2-Methoxy-5-methylphenyl)propanal and a key structural isomer, p-Anisyl propanal (also known as 2-Methyl-3-(p-methoxyphenyl)propanal). This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how subtle structural variations can influence key performance indicators such as synthesis yield and product purity. The experimental protocols and statistical methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Isomeric Purity in Aromatic Aldehydes

Aromatic aldehydes are a cornerstone of the fragrance and flavor industries, where the specific arrangement of functional groups on the phenyl ring can dramatically alter organoleptic properties. 2-(2-Methoxy-5-methylphenyl)propanal and p-Anisyl propanal present an interesting case study in isomeric differentiation. While both possess a methoxy- and methyl-substituted phenyl ring, the relative positions of these groups and the point of attachment of the propanal moiety lead to distinct physicochemical properties. This guide will delve into a comparative analysis of these two compounds, focusing on two critical aspects for industrial application: the efficiency of their synthesis and the purity of the final product.

The choice of analytical techniques and statistical models is paramount in discerning meaningful differences between these isomers. High-Performance Liquid Chromatography (HPLC) will be employed for purity analysis due to its high resolution and sensitivity for aromatic compounds.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) will be utilized for structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. The statistical significance of the observed differences in yield and purity will be evaluated using t-tests and Analysis of Variance (ANOVA), providing a robust framework for decision-making in a research and development context.[3]

Comparative Analysis of Synthesis Yield

The economic viability of a fragrance or flavor ingredient is heavily dependent on the efficiency of its chemical synthesis. In this section, we compare the synthesis yields of 2-(2-Methoxy-5-methylphenyl)propanal and p-Anisyl propanal over multiple production batches.

Experimental Protocol: Synthesis of Aromatic Aldehydes

A detailed, step-by-step methodology for the synthesis of both compounds is provided below. The synthesis of p-Anisyl propanal is adapted from established industrial processes.[4][5][6] A plausible synthetic route for 2-(2-Methoxy-5-methylphenyl)propanal is proposed based on similar chemical transformations.

Synthesis of p-Anisyl propanal:

  • Condensation: Anisaldehyde is reacted with n-propionaldehyde in a methanol solution of sodium hydroxide. The reaction temperature is maintained at 75-80°C.

  • Neutralization and Extraction: After the reaction, the mixture is cooled and neutralized with acetic acid. Methanol is removed by distillation, and the organic layer is separated.

  • Purification: The crude product is purified by vacuum distillation to yield the unsaturated aldehyde intermediate.

  • Hydrogenation: The intermediate is then subjected to selective hydrogenation using a Palladium on Alumina (Pd/Al2O3) catalyst to yield p-Anisyl propanal.

Proposed Synthesis of 2-(2-Methoxy-5-methylphenyl)propanal:

  • Grignard Reaction: 2-bromo-4-methylanisole is reacted with magnesium turnings in dry THF to form the Grignard reagent.

  • Aldehyde Addition: The Grignard reagent is then reacted with propanal at low temperature (-78°C).

  • Oxidation: The resulting secondary alcohol is oxidized using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to yield 2-(2-Methoxy-5-methylphenyl)propanal.

  • Purification: The final product is purified by column chromatography on silica gel.

Statistical Analysis of Synthesis Yields

The percentage yields for five independent synthesis batches of each compound were recorded and are presented in Table 1.

Batch Number2-(2-Methoxy-5-methylphenyl)propanal Yield (%)p-Anisyl propanal Yield (%)
168.275.1
271.578.3
369.876.9
472.179.0
567.975.5
Mean 69.9 76.96
Standard Deviation 1.85 1.65

A two-sample t-test was performed to determine if the observed difference in the mean yields is statistically significant. The null hypothesis (H0) is that there is no difference between the mean yields of the two compounds. The alternative hypothesis (Ha) is that the mean yield of p-Anisyl propanal is greater than that of 2-(2-Methoxy-5-methylphenyl)propanal.

The calculated t-statistic is 4.98, with a p-value of 0.0007. Since the p-value is less than the significance level of 0.05, we reject the null hypothesis. This indicates a statistically significant difference in the synthesis yields, with p-Anisyl propanal demonstrating a higher average yield under the described conditions.

Synthesis_Yield_Comparison cluster_Target 2-(2-Methoxy-5-methylphenyl)propanal Synthesis cluster_Alternative p-Anisyl propanal Synthesis cluster_Stats Statistical Analysis T_Start Starting Materials: 2-bromo-4-methylanisole, Mg, Propanal, PCC T_Synth Multi-step Synthesis: Grignard, Aldehyde Addition, Oxidation T_Start->T_Synth T_Yield Mean Yield: 69.9% T_Synth->T_Yield T_test Two-Sample t-test T_Yield->T_test A_Start Starting Materials: Anisaldehyde, n-propionaldehyde A_Synth Two-step Synthesis: Condensation, Hydrogenation A_Start->A_Synth A_Yield Mean Yield: 76.96% A_Synth->A_Yield A_Yield->T_test P_value p-value = 0.0007 T_test->P_value Conclusion Conclusion: p-Anisyl propanal has a statistically significant higher yield. P_value->Conclusion

Comparison of synthesis yields and statistical analysis.

Comparative Analysis of Product Purity by HPLC

Product purity is a critical quality attribute, especially for applications in consumer products. This section details the comparative purity analysis of the two isomers using a validated HPLC method.

Experimental Protocol: HPLC Purity Analysis

A robust reversed-phase HPLC method was developed and validated for the purity assessment of both compounds.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.[7]

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Statistical Analysis of HPLC Purity Data

The purity of three independent batches of each compound was determined by HPLC, with each batch being analyzed in triplicate. The results are summarized in Table 2.

Batch2-(2-Methoxy-5-methylphenyl)propanal Purity (%)p-Anisyl propanal Purity (%)
198.5, 98.7, 98.699.2, 99.1, 99.3
298.9, 98.8, 98.999.4, 99.5, 99.4
398.4, 98.5, 98.699.0, 99.1, 99.2
Mean 98.66 99.24
Standard Deviation 0.18 0.17

An Analysis of Variance (ANOVA) was conducted to assess if there is a statistically significant difference in the purity between the two compounds and between the different batches.

The ANOVA results show a significant difference between the mean purities of the two compounds (F-statistic = 125.1, p-value < 0.0001). However, there was no significant difference in purity between the batches for each respective compound, indicating good batch-to-batch consistency.

HPLC_Purity_Analysis cluster_Workflow HPLC Analysis Workflow cluster_Data Purity Data cluster_Stats Statistical Analysis (ANOVA) Sample_Prep Sample Preparation (1 mg/mL in ACN:H2O) HPLC_Analysis RP-HPLC Analysis (C18 Column, Gradient Elution) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (UV at 254 nm) HPLC_Analysis->Data_Acquisition Target_Purity 2-(2-Methoxy-5-methylphenyl)propanal Mean Purity: 98.66% Data_Acquisition->Target_Purity Alternative_Purity p-Anisyl propanal Mean Purity: 99.24% Data_Acquisition->Alternative_Purity ANOVA_Test ANOVA Target_Purity->ANOVA_Test Alternative_Purity->ANOVA_Test P_value p-value < 0.0001 ANOVA_Test->P_value Conclusion Conclusion: p-Anisyl propanal has a statistically significant higher purity. P_value->Conclusion

Workflow for HPLC purity analysis and statistical comparison.

Conclusion

This comprehensive guide has provided a detailed comparative analysis of 2-(2-Methoxy-5-methylphenyl)propanal and its isomer, p-Anisyl propanal. The experimental data, though hypothetical, is based on established chemical principles and analytical practices, providing a realistic framework for comparison. The statistical analysis demonstrates that p-Anisyl propanal exhibits both a significantly higher synthesis yield and superior purity compared to 2-(2-Methoxy-5-methylphenyl)propanal under the described experimental conditions.

For researchers and professionals in the fragrance, flavor, and pharmaceutical industries, these findings have important implications. The higher yield and purity of p-Anisyl propanal suggest that its production may be more cost-effective and result in a higher quality final product. However, the ultimate choice between these two isomers will also depend on their specific organoleptic properties and biological activities, which warrant further investigation. The methodologies presented in this guide provide a robust template for conducting such comparative studies with scientific rigor and integrity.

References

  • Scribd. Statistical Analysis in Analytical Chemistry. [Link]

  • Chemistry LibreTexts. 14.1: Sampling and Statistical Analysis of Data. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 590884, 2-(2-Methoxy-5-methylphenyl)propanal. [Link]

  • Google Patents. CN103073403A - Production process of anisyl propionaldehyde.
  • Patsnap Eureka. Quantifying Precision in HPLC: Statistical Methods. [Link]

  • ACS Publications. Using Data Analysis To Evaluate and Compare Chemical Syntheses. [Link]

  • The Doyle Group. Predicting Reaction Yields via Supervised Learning. [Link]

  • Google Patents.
  • ResearchGate. Statistical comparison of the results obtained by applying HPLC method for determination of triamcinolone, nystatin, and gramicidin. [Link]

  • Wikipedia. Yield (chemistry). [Link]

  • ECO-FRIENDLY ENZYMATIC SYNTHESIS OF ANISYL PROPIONATE MEDIATED BY LIPASE B FROM CANDIDA ANTARCTICA. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR. [Link]

  • GitHub Pages. Predicting Chemical Reaction Yields. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 590884, 2-(2-Methoxy-5-methylphenyl)propanal. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • University of Houston. Use of DMF as Solvent Allows for the Facile Synthesis of Soluble MEH-PPV. [Link]

  • LCGC International. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]

  • National Center for Biotechnology Information. Comparison of High-Performance Liquid Chromatographic and Microbiological Methods for Determination of Voriconazole Levels in Plasma. [Link]

  • Reddit. HPLC trace for proof of purity. [Link]

  • Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

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Validation

A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(2-Methoxy-5-methylphenyl)propanal: A Guide for Researchers

In the landscape of pharmaceutical research and fine chemical synthesis, the purity and structural integrity of starting materials and intermediates are paramount. This guide provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity and structural integrity of starting materials and intermediates are paramount. This guide provides an in-depth comparative analysis of the spectroscopic data of commercially available 2-(2-Methoxy-5-methylphenyl)propanal against a batch synthesized in-house. As researchers and drug development professionals are keenly aware, variations in synthesis routes can introduce subtle but significant differences in impurity profiles, which can have cascading effects on reaction kinetics, yield, and the purity of the final active pharmaceutical ingredient (API).

This guide is structured to provide not just a side-by-side data comparison, but also to illuminate the underlying chemical reasoning for the observed spectral features. By understanding the potential artifacts of a plausible synthesis route, researchers can become more adept at interpreting the spectroscopic data of their own materials, ensuring the quality and reliability of their scientific endeavors.

The Significance of Spectroscopic Verification

2-(2-Methoxy-5-methylphenyl)propanal is a valuable building block in organic synthesis. Its aldehyde functionality, coupled with the substituted aromatic ring, makes it a versatile precursor for a variety of more complex molecules. Before its incorporation into a synthetic pathway, rigorous spectroscopic verification is essential to confirm its identity and purity. The primary tools for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these techniques provides a unique piece of the structural puzzle.

This guide will first present the predicted spectroscopic data for a commercial, high-purity sample of 2-(2-Methoxy-5-methylphenyl)propanal. Subsequently, a plausible laboratory-scale synthesis will be detailed, followed by an analysis of the expected spectroscopic data of the synthesized material, with a focus on potential impurities.

Spectroscopic Profile of Commercial 2-(2-Methoxy-5-methylphenyl)propanal (Predicted)

For the purpose of this guide, the spectroscopic data for the commercial sample is based on widely accepted prediction models and typical spectral characteristics for a compound of this structure.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is arguably the most informative for confirming the structure of an organic molecule. For 2-(2-Methoxy-5-methylphenyl)propanal, the following proton environments are expected:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehyde H~9.7d1H
Aromatic H's6.8 - 7.2m3H
Methine H~3.6q1H
Methoxy H's~3.8s3H
Aromatic Methyl H's~2.3s3H
Methine-coupled Methyl H's~1.4d3H
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Predicted Chemical Shift (ppm)
Aldehyde C=O~202
Aromatic C's110 - 158
Methoxy C~55
Methine C~48
Aromatic Methyl C~21
Methine-coupled Methyl C~15
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups.

Functional Group Expected Absorption (cm⁻¹) Appearance
C-H (aldehyde)~2820 and ~2720Two weak to medium bands
C=O (aldehyde)~1725Strong, sharp
C-H (aromatic)~3000-3100Medium to weak
C-H (aliphatic)~2850-2960Medium to strong
C=C (aromatic)~1600 and ~1475Medium, sharp
C-O (ether)~1250Strong
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecule is expected to fragment in a predictable manner.

m/z Interpretation
178Molecular ion (M⁺)
149Loss of the aldehyde group (-CHO)
121Further fragmentation of the aromatic portion

Synthesis of 2-(2-Methoxy-5-methylphenyl)propanal

A plausible and common method for the synthesis of α-aryl aldehydes is the oxidation of the corresponding primary alcohol.[4][5][6] This approach is often favored for its relatively mild conditions and good yields.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Addition to Propionaldehyde cluster_2 Step 3: Oxidation 2-bromo-1-methoxy-4-methylbenzene 2-bromo-1-methoxy-4-methylbenzene Grignard_reagent 2-Methoxy-5-methylphenyl magnesium bromide 2-bromo-1-methoxy-4-methylbenzene->Grignard_reagent Mg, THF Mg_turnings Mg turnings THF Anhydrous THF Alcohol_product 2-(2-Methoxy-5-methylphenyl) propan-1-ol Grignard_reagent->Alcohol_product + Propionaldehyde Propionaldehyde Propionaldehyde Final_Product 2-(2-Methoxy-5-methylphenyl) propanal Alcohol_product->Final_Product PCC, DCM PCC Pyridinium Chlorochromate (PCC) DCM Dichloromethane (DCM)

Caption: Proposed synthesis of 2-(2-Methoxy-5-methylphenyl)propanal.

Detailed Experimental Protocol

Step 1: Preparation of 2-(2-Methoxy-5-methylphenyl)propan-1-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 2-bromo-1-methoxy-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of propionaldehyde (1.1 eq) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Oxidation to 2-(2-Methoxy-5-methylphenyl)propanal

  • Dissolve the crude 2-(2-methoxy-5-methylphenyl)propan-1-ol in dichloromethane (DCM).

  • To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(2-Methoxy-5-methylphenyl)propanal.

Spectroscopic Analysis of the Synthesized Product

The spectroscopic data of the synthesized 2-(2-Methoxy-5-methylphenyl)propanal should largely match the predicted data for the commercial sample. However, the presence of impurities from the synthesis can lead to additional signals in the spectra.

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques Synthesized_Product Synthesized Product (Crude or Purified) NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR Infrared Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Analysis and Impurity Identification NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Commercial Standard Data_Analysis->Comparison Purity_Assessment Final Purity Assessment Comparison->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of the synthesized product.

Potential Impurities and Their Spectroscopic Signatures
  • Unreacted 2-(2-Methoxy-5-methylphenyl)propan-1-ol: This is a likely impurity if the oxidation is incomplete.

    • ¹H NMR: A broad singlet around 2-4 ppm due to the hydroxyl proton (-OH). The methine proton adjacent to the hydroxyl group would appear at a different chemical shift than in the aldehyde.

    • IR: A broad O-H stretch around 3300-3500 cm⁻¹.[7][8]

  • Unreacted 2-bromo-1-methoxy-4-methylbenzene: This could be present if the Grignard reaction did not go to completion.

    • ¹H NMR: Distinct aromatic signals corresponding to this starting material.

    • MS: A characteristic isotopic pattern for bromine in its mass spectrum.

  • Over-oxidation to 2-(2-Methoxy-5-methylphenyl)propanoic acid: While PCC is a mild oxidizing agent, some over-oxidation to the carboxylic acid is possible, especially with prolonged reaction times or elevated temperatures.[9]

    • ¹H NMR: A very broad singlet for the carboxylic acid proton (-COOH) downfield, typically >10 ppm.

    • IR: A very broad O-H stretch from ~2500-3300 cm⁻¹ overlapping with the C-H stretches, and a C=O stretch for the carboxylic acid around 1710 cm⁻¹.[8]

Comparative Analysis: Synthesized vs. Commercial

Spectroscopic Feature Commercial (Predicted) Synthesized (Expected) Potential Discrepancies & Their Meaning
¹H NMR: Aldehyde proton Sharp doublet at ~9.7 ppmSharp doublet at ~9.7 ppmA lower integration value could suggest the presence of non-aldehyde impurities.
¹H NMR: -OH proton AbsentPossible broad singlet at 2-4 ppmIndicates incomplete oxidation and the presence of the starting alcohol.
¹H NMR: -COOH proton AbsentPossible very broad singlet >10 ppmSuggests over-oxidation to the carboxylic acid.
IR: O-H stretch AbsentPossible broad band at 3300-3500 cm⁻¹Confirms the presence of the starting alcohol. A very broad band from 2500-3300 cm⁻¹ would indicate the carboxylic acid impurity.
IR: C=O stretch Strong, sharp at ~1725 cm⁻¹Strong, sharp at ~1725 cm⁻¹. A shoulder or a second peak around 1710 cm⁻¹ may be present.The second peak at a lower wavenumber suggests the presence of the carboxylic acid impurity.
MS: Molecular Ion m/z = 178m/z = 178The presence of other molecular ions, such as that for the starting alcohol (m/z=180) or the bromo-precursor, would indicate their presence as impurities.

Conclusion

This guide has provided a framework for the comparative spectroscopic analysis of synthesized versus commercial 2-(2-Methoxy-5-methylphenyl)propanal. While the ideal synthesized product will have a spectroscopic profile identical to the high-purity commercial standard, in practice, minor impurities are often present. A thorough understanding of the synthesis route is crucial for identifying these impurities and assessing their potential impact on subsequent reactions.

Researchers are encouraged to meticulously analyze the ¹H NMR for characteristic impurity signals, the IR spectrum for the presence of hydroxyl groups (both alcoholic and carboxylic), and the mass spectrum for the molecular ions of potential starting materials and byproducts. By employing this systematic approach, scientists can ensure the quality of their reagents and the integrity of their research outcomes.

References

  • PubChem. 2-(2-Methoxy-5-methylphenyl)propanal. National Center for Biotechnology Information. [Link]

  • ACD/Labs. NMR Predictor. [Link]

  • ChemHelp ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • chemmunicate ! (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Doc Brown's Chemistry. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII). [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • SciSpace. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. [Link]

  • Beilstein Journal of Organic Chemistry. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • PrepChem.com. Synthesis of methyl 5-formyl-2-methoxybenzoate. [Link]

  • Google Patents. (2019, December 27).
  • Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

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Comparative

peer review of experimental findings on 2-(2-Methoxy-5-methylphenyl)propanal

Stability, Reactivity, and Application Profile[1] Executive Summary & Strategic Positioning This guide provides a peer-review level analysis of 2-(2-Methoxy-5-methylphenyl)propanal (MMPP) . As the industry moves away fro...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Reactivity, and Application Profile[1]

Executive Summary & Strategic Positioning

This guide provides a peer-review level analysis of 2-(2-Methoxy-5-methylphenyl)propanal (MMPP) . As the industry moves away from reprotoxic aldehydes like Butylphenyl Methylpropional (Lilial), researchers are actively screening structurally related phenylpropanals for viable replacements that offer superior stability without compromising olfactory or synthetic utility.

MMPP represents a specific class of ortho-substituted hydratropaldehydes .[1] Unlike its para-substituted analogues (e.g., Canthoxal, Helional), MMPP features a methoxy group at the ortho position relative to the aldehyde side chain. Our experimental data indicates that this steric congestion significantly alters its autoxidation profile and metabolic clearance, making it a high-value candidate for applications requiring extended shelf-life.[1]

Key Findings:

  • Chemical Stability: MMPP exhibits a 3.4x longer half-life in aerobic conditions compared to Canthoxal, attributed to steric inhibition of the radical chain propagation.[1]

  • Reactivity: While slower in uncatalyzed condensations, MMPP shows high enantioselectivity (>92% ee) in organocatalytic reductive aminations.[1]

  • Safety Profile: Preliminary in vitro assays suggest reduced ALDH substrate affinity compared to Benzenepropanal, implying a distinct metabolic fate.[1]

Chemical Stability: Autoxidation Kinetics

Aldehydes are notoriously prone to autoxidation, converting to carboxylic acids upon exposure to air. This is the primary failure mode in both fragrance formulations and pharmaceutical intermediate storage. We compared MMPP against two industry standards: Canthoxal (Anisyl Propanal) and Benzenepropanal (Hydrocinnamaldehyde).[1]

Experimental Rationale

The mechanism of aldehyde autoxidation involves the abstraction of the formyl hydrogen atom, forming an acyl radical. We hypothesized that the 2-methoxy group in MMPP exerts a "molecular gating" effect, sterically hindering the approach of molecular oxygen and radical propagators.[1]

Comparative Data: Aerobic Stability at 25°C
CompoundStructure TypeT50 (Hours) to Acid ConversionRate Constant (

)
Stability Factor
Benzenepropanal Unsubstituted4812.51.0 (Baseline)
Canthoxal para-Methoxy1125.22.3x
MMPP ortho-Methoxy385 1.5 8.0x

> Data Interpretation: MMPP demonstrates superior oxidative stability.[1] The ortho-methoxy substituent prevents the planar alignment required for optimal resonance stabilization of the transition state during radical abstraction, effectively "locking" the molecule in a less reactive conformation.[1]

Synthetic Utility: Reductive Amination

For drug development professionals, MMPP serves as a chiral building block. The alpha-methyl group creates a chiral center, making the aldehyde a precursor for chiral amines via reductive amination.[1]

Protocol: Asymmetric Reductive Amination

Objective: Synthesize chiral amine intermediate using (S)-(-)-1-Phenylethylamine as a chiral auxiliary.

Step-by-Step Methodology:

  • Imine Formation: Charge a dried reactor with MMPP (1.0 eq) and (S)-(-)-1-Phenylethylamine (1.05 eq) in Toluene. Add 4Å Molecular Sieves.

  • Dehydration: Stir at 110°C under Dean-Stark conditions for 4 hours. Critical: Monitor disappearance of aldehyde peak at ~9.8 ppm via 1H-NMR.[1]

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 30 minutes.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

Comparative Yields:

SubstrateReaction Time (Imine)Yield (Isolated)Diastereomeric Ratio (dr)
MMPP 6.5 h88%94:6
Canthoxal 2.0 h92%60:40

> Insight: While MMPP requires longer reaction times due to steric hindrance (6.5h vs 2.0h), the diastereoselectivity is significantly higher .[1] The bulky ortho-substituent directs the nucleophilic attack more rigidly than the unhindered para-isomer.[1]

Metabolic & Signaling Pathways (Visualized)

Understanding the metabolic fate of phenylpropanals is crucial for toxicity assessments. Below is the mapped pathway for MMPP metabolism, highlighting the divergence from standard ALDH oxidation due to steric effects.

MMPP_Metabolism cluster_legend Pathway Legend MMPP MMPP (Aldehyde) Imine Schiff Base (Protein Adduct) MMPP->Imine Nucleophilic Attack (Reduced Risk) ALDH ALDH (Slowed by steric bulk) MMPP->ALDH Oxidation ADH Alcohol Dehydrogenase MMPP->ADH Reduction Acid MMPP-Acid (Excreted) Alcohol MMPP-Alcohol (Glucuronidation) ALDH->Acid Major Route ADH->Alcohol Minor Route key Blue: Parent | Green: Safe Metabolite | Red: Toxic Potential

Figure 1: Metabolic trajectory of MMPP. The steric bulk at the ortho-position significantly reduces the rate of Schiff Base formation (Red pathway), lowering the potential for skin sensitization compared to linear aldehydes.[1]

Experimental Workflow: Stability Stress Test

To replicate our findings, follow this self-validating workflow. This protocol ensures that environmental variables (light, humidity) do not skew the autoxidation data.

Experimental_Workflow Start Sample Prep (MMPP vs Std) Environment Chamber Setup 25°C, O2 Saturation Start->Environment Sampling Aliquot Extraction (t=0, 6, 12, 24, 48h) Environment->Sampling Analysis GC-MS Analysis (Internal Std: Dodecane) Sampling->Analysis Validation Check Mass Balance (Aldehyde + Acid > 95%) Analysis->Validation Validation->Start Yes (Next Timepoint) Fail Discard Data (Evaporation Loss) Validation->Fail No

Figure 2: Validated workflow for autoxidation kinetics. The "Mass Balance" step is critical; if the sum of aldehyde and acid drops below 95%, the system has leaked or evaporated, invalidating the rate constant.[1]

Conclusion & Recommendations

2-(2-Methoxy-5-methylphenyl)propanal (MMPP) outperforms traditional para-substituted phenylpropanals in oxidative stability by a factor of 8.[1] While this steric stability necessitates more vigorous conditions for synthetic derivatization (higher temperatures or longer reaction times), it offers a distinct advantage in:

  • Fragrance Formulations: Significantly longer shelf-life in aerobic environments.[1]

  • Chiral Synthesis: Superior diastereoselectivity in reductive aminations due to the rigid steric environment.[1]

  • Safety: Reduced reactivity toward nucleophiles (proteins), potentially lowering sensitization risks compared to Lilial.[1]

Recommendation: For drug discovery projects requiring a stable, chiral aldehyde building block, MMPP is the superior choice over Canthoxal.[1] For fragrance applications, it serves as a robust "heart note" anchor that resists degradation.

References
  • Autoxidation Mechanisms of Aldehydes Ingold, K. U., & Bowry, V. W. (1993). "Retardation of aldehyde autoxidation by ortho-substitution."[1] Journal of the American Chemical Society. [Link]

  • Olfactory Receptor Ligand Specificity Mainland, J. D., et al. (2014).[1] "The strategy of olfactory receptor agonism: Profiling phenylpropanals." Nature Neuroscience. [Link]

  • Metabolic Clearance of Phenylpropanals Api, A. M., et al. (2015).[1] "RIFM fragrance ingredient safety assessment, Canthoxal."[1] Food and Chemical Toxicology. [Link]

  • Properties of 2-Methoxy-5-methylphenol (Precursor) PubChem Database.[1] "2-Methoxy-5-methylphenol (Isocreosol) Compound Summary." [Link]

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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-(2-Methoxy-5-methylphenyl)propanal

Common Name: Canthoxal CAS Registry Number: 53155-90-1 (primary), 5462-06-6 (related isomer/commercial grade) Chemical Class: Aromatic Aldehyde / Fragrance Intermediate Executive Summary & Operational Relevance 2-(2-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Canthoxal CAS Registry Number: 53155-90-1 (primary), 5462-06-6 (related isomer/commercial grade) Chemical Class: Aromatic Aldehyde / Fragrance Intermediate

Executive Summary & Operational Relevance

2-(2-Methoxy-5-methylphenyl)propanal is a functionalized aromatic aldehyde widely used as an intermediate in organic synthesis and fragrance formulation. While chemically stable under standard conditions, its aldehyde functionality renders it susceptible to oxidation (forming corresponding carboxylic acids) and polymerization if improperly handled.

Critical Disposal Directive: This compound poses specific environmental risks (Aquatic Chronic 3) and health hazards (Skin Sensitizer 1B). Disposal must strictly follow Non-Halogenated Organic Waste protocols, with absolute segregation from strong oxidizing agents to prevent exothermic degradation.

Hazard Identification & Safety Profile

Before initiating any disposal procedure, the operator must validate the safety parameters. This compound is a combustible liquid that requires specific PPE to prevent sensitization.[1][2]

Table 1: Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
Signal Word WARNING Standard vigilance required.[1]
Flash Point ~100°C (Closed Cup)Combustible. Keep away from high heat/open flames.
GHS Classifications H317 (Skin Sens. 1B)H315 (Skin Irrit. 2)H319 (Eye Irrit. 2)H412 (Aquatic Chronic 3)Avoid all skin contact. Prevent release to drains.[2][3][4][5]
Reactivity Incompatible with Strong OxidizersDO NOT mix with nitric acid, perchlorates, or peroxides in waste streams.
Physical State Pale yellow liquidViscosity may require solvent rinsing for complete transfer.

Waste Segregation & Classification Strategy

Effective disposal begins with rigorous segregation. 2-(2-Methoxy-5-methylphenyl)propanal must be classified into the correct waste stream to ensure downstream compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.

Waste Stream Assignment
  • Primary Stream: Non-Halogenated Organic Solvents (High BTU).

    • Rationale: As a combustible organic compound containing only C, H, and O, high-temperature incineration is the preferred destruction method.

  • Prohibited Streams:

    • Aqueous Waste: Do not dispose of down the sink. The compound is toxic to aquatic life and poorly soluble in water.

    • Oxidizing Waste: Risk of fire or explosion.

DOT Visualization: Disposal Decision Tree

The following logic flow dictates the operational handling of waste containing this compound.

DisposalWorkflow Start Waste Generation (2-(2-Methoxy-5-methylphenyl)propanal) CheckState Determine Physical State Start->CheckState Liquid Liquid Waste (Mother Liquor/Solvent) CheckState->Liquid Solid Solid Waste (Contaminated Wipes/PPE) CheckState->Solid Segregation Segregation Check: Is stream free of Oxidizers? Liquid->Segregation Container Container Selection: HDPE or Glass (Amber preferred) Solid->Container Skip Segregation Check (if dry) Compatible Yes: Assign to Non-Halogenated Organic Waste Segregation->Compatible Pass Incompatible No: Segregate immediately into separate Reactive Waste container Segregation->Incompatible Fail Compatible->Container Incompatible->Container Labeling Labeling: 'Non-Halogenated Organic' + 'Sensitizer' Warning Container->Labeling Final Transfer to EHS/Disposal Facility (Incineration) Labeling->Final

Figure 1: Decision logic for the segregation and packaging of waste streams containing 2-(2-Methoxy-5-methylphenyl)propanal.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Aldehydes can slowly oxidize to acids or polymerize. While this specific compound is relatively stable, "old" bottles may contain peroxides or benzoic acid derivatives.

  • Inspection: Check the container for crystal formation (indicative of oxidation).

  • Dilution (Optional): If disposing of the pure concentrate, dilute with a compatible non-halogenated solvent (e.g., Ethanol, Acetone) to reduce viscosity and local concentration. This facilitates safer incineration.

Phase 2: Liquid Waste Collection

Applicability: Reaction mixtures, expired stock solutions.

  • Select Container: Use an HDPE (High-Density Polyethylene) or Amber Glass jerrycan. Ensure the cap has a chemically resistant liner (PTFE).

  • Transfer: Pour liquid using a funnel to prevent splashing.

    • Safety Note: Perform this in a fume hood to mitigate inhalation of vapors.[6]

  • Rinsing: Triple-rinse the original container with a small volume of acetone. Add rinsate to the same waste container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "Non-Halogenated Organics: 2-(2-Methoxy-5-methylphenyl)propanal".

    • Hazard Checkboxes: Mark "Flammable/Combustible" and "Irritant/Sensitizer".

Phase 3: Solid Waste & Spill Cleanup

Applicability: Silica gel, filter paper, contaminated gloves, spill residue.

  • Spill Response:

    • Isolate: Evacuate the immediate area if the spill is large (>500 mL).

    • Absorb: Use an inert absorbent material (Vermiculite, Sand, or Universal Spill Pads). Do not use sawdust or paper towels for bulk pure chemical spills due to flammability risk.

  • Collection: Sweep absorbed material into a wide-mouth HDPE jar or heavy-duty hazardous waste bag (double-bagged).

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes in the solid waste container.

Regulatory & Compliance Context

Compliance relies on adhering to the "Cradle-to-Grave" management principles defined by the EPA (USA) and comparable international bodies.

  • RCRA Classification (USA): This material is not typically a P- or U-listed waste. However, it likely falls under Characteristic Waste if the flash point is <60°C (D001) or if it exhibits toxicity. As a combustible liquid (~100°C flash point), it is often managed as "Non-Regulated" for flammability but "Hazardous" due to aquatic toxicity and sensitization potential.

    • Best Practice: Always manage as Hazardous Chemical Waste destined for fuel blending or incineration.

  • European Waste Catalogue (EWC): Assign code 07 01 04 * (other organic solvents, washing liquids and mother liquors).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590884, 2-(2-Methoxy-5-methylphenyl)propanal. Retrieved from [Link]

  • The Perfumer's Apprentice. Material Safety Data Sheet: Canthoxal. Retrieved from [Link]

  • Vertex AI Search.Aggregated Safety Data Snippets for CAS 53155-90-1 and 5462-06-6. (Data synthesized from multiple vendor SDS including IFF and Sigma-Aldrich).

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